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  • Product: 4-Ethoxy-3-ethylbenzaldehyde
  • CAS: 883536-96-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways for 4-ethoxy-3-ethylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 4-ethoxy-3-ethylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale and practical insights to ensure successful synthesis and purification.

Introduction and Strategic Importance

4-Ethoxy-3-ethylbenzaldehyde is an aromatic aldehyde with potential applications in the synthesis of more complex organic molecules, including pharmaceutical intermediates and specialty chemicals. Its structure, featuring ethoxy and ethyl substitutions on the benzaldehyde core, allows for diverse functionalization. This guide will detail a logical and efficient two-step synthesis beginning from the readily available starting material, 2-ethylphenol.

The overall synthetic strategy involves:

  • Formylation of 2-ethylphenol: Introduction of a formyl (-CHO) group onto the aromatic ring to produce the key intermediate, 3-ethyl-4-hydroxybenzaldehyde.

  • Ethylation of 3-ethyl-4-hydroxybenzaldehyde: Conversion of the hydroxyl group to an ethoxy group to yield the final product, 4-ethoxy-3-ethylbenzaldehyde.

This approach is favored due to the accessibility of the starting materials and the reliability of the proposed chemical transformations.

Synthesis Pathway Overview

The synthesis of 4-ethoxy-3-ethylbenzaldehyde is most effectively achieved through a two-step process. The first step involves the regioselective formylation of 2-ethylphenol, followed by a Williamson ether synthesis to introduce the ethoxy group.

Synthesis_Pathway Start 2-Ethylphenol Intermediate 3-Ethyl-4-hydroxybenzaldehyde Start->Intermediate Formylation (Reimer-Tiemann or Duff Reaction) Final 4-Ethoxy-3-ethylbenzaldehyde Intermediate->Final Ethylation (Williamson Ether Synthesis)

Caption: Overall two-step synthesis pathway for 4-ethoxy-3-ethylbenzaldehyde.

Step 1: Formylation of 2-Ethylphenol to 3-Ethyl-4-hydroxybenzaldehyde

The introduction of a formyl group onto the 2-ethylphenol ring is a critical step. The hydroxyl group is an ortho-, para-directing activator. Due to the presence of the ethyl group at the 2-position, the formylation is expected to occur primarily at the para-position (position 4) relative to the hydroxyl group, which is also the ortho-position to the ethyl group. Two classical and effective methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

Method A: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1][2] The reaction utilizes chloroform and a strong base to generate dichlorocarbene (in situ), which acts as the electrophile.[3]

Mechanism: The reaction proceeds through the generation of dichlorocarbene from chloroform and a strong base. The phenoxide ion, being more nucleophilic than the phenol itself, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[1][3]

Reimer_Tiemann_Mechanism cluster_0 Carbene Formation cluster_1 Formylation CHCl3 Chloroform Carbene Dichlorocarbene (:CCl2) CHCl3->Carbene Deprotonation & α-elimination Base Base (e.g., NaOH) Base->CHCl3 Phenoxide 2-Ethylphenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Nucleophilic Attack Aldehyde 3-Ethyl-4-hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis Williamson_Ether_Synthesis Phenol 3-Ethyl-4-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenol Product 4-Ethoxy-3-ethylbenzaldehyde Phenoxide->Product SN2 Attack Ethylating_Agent Ethylating Agent (e.g., Diethyl Sulfate) Ethylating_Agent->Product

Sources

Exploratory

"Chemical properties of 4-Ethoxy-3-ethylbenzaldehyde"

Technical Whitepaper: 4-Ethoxy-3-ethylbenzaldehyde Synthesis, Reactivity, and Application Vectors in Medicinal Chemistry [1] Executive Summary 4-Ethoxy-3-ethylbenzaldehyde (CAS: 883536-96-7) represents a specialized arom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Ethoxy-3-ethylbenzaldehyde Synthesis, Reactivity, and Application Vectors in Medicinal Chemistry [1]

Executive Summary

4-Ethoxy-3-ethylbenzaldehyde (CAS: 883536-96-7) represents a specialized aromatic aldehyde scaffold characterized by a unique steric and electronic profile.[1] Unlike its ubiquitous congener 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), this molecule features a fully alkylated oxygen and a meta-ethyl substituent, imparting increased lipophilicity (cLogP ~3.[1]1) and resistance to phenolic oxidation.[1] This whitepaper analyzes its chemical behavior, detailing its utility as a robust electrophile in convergent synthesis, a precursor for styrenic functional materials, and a pharmacophore modulator in drug discovery.[1]

Molecular Architecture & Physiochemical Profile[1][2]

The molecule consists of a benzaldehyde core activated by a para-ethoxy group and sterically modulated by a meta-ethyl group.[1] The interplay between the electron-donating ethoxy group (+M effect) and the alkyl ethyl group (+I effect) creates an electron-rich aromatic system, while the aldehyde functionality remains highly susceptible to nucleophilic attack.[1]

Table 1: Physiochemical Specifications

PropertyValue / DescriptionSource/Validation
CAS Number 883536-96-7Chemical Abstracts Service
Molecular Formula C₁₁H₁₄O₂Stoichiometry
Molecular Weight 178.23 g/mol Calculated
Predicted Boiling Point 280–285 °C @ 760 mmHgComparative Extrapolation (Ethyl Vanillin deriv.)[1]
Solubility Soluble in DCM, EtOH, THF; Insoluble in H₂OLipophilic character (cLogP > 3)
Appearance Viscous pale-yellow oil or low-melting solidAnalogous structural packing
SMILES CCOC1=C(CC)C=C(C=O)C=C1Structure Definition

Synthetic Pathways: Industrial & Laboratory Scale

The synthesis of 4-Ethoxy-3-ethylbenzaldehyde must account for regioselectivity. The most robust "self-validating" protocol avoids isomer mixtures by utilizing the directing power of the alkoxy group in a Vilsmeier-Haack formylation.[1]

Primary Route: Vilsmeier-Haack Formylation

This pathway utilizes 1-ethoxy-2-ethylbenzene as the nucleophilic substrate.[1] The ethoxy group is a strong ortho/para director.[1] Since the ortho position (relative to ethoxy) is sterically hindered by the ethyl group or statistically less favored, and the para position is open, formylation occurs selectively at the para position.

Protocol Logic:

  • Substrate: 1-Ethoxy-2-ethylbenzene (prepared via ethylation of 2-ethylphenol).

  • Reagent: POCl₃ / DMF (Vilsmeier Reagent).[1][2]

  • Mechanism: Formation of the chloroiminium ion (electrophile) followed by Electrophilic Aromatic Substitution (EAS) and hydrolysis.[2]

Synthesis cluster_conditions Critical Control Points start 2-Ethylphenol step1 1-Ethoxy-2-ethylbenzene start->step1 Et-I, K2CO3 Acetone, Reflux inter Chloroiminium Intermediate step1->inter POCl3, DMF 0°C to RT product 4-Ethoxy-3-ethylbenzaldehyde inter->product Hydrolysis (H2O/NaOAc) Anhydrous Conditions (POCl3 sensitivity) Anhydrous Conditions (POCl3 sensitivity) Temperature Control (<10°C during addition) Temperature Control (<10°C during addition)

Figure 1: Regioselective synthesis via Vilsmeier-Haack formylation. The ethoxy group directs the formyl group to the para-position.

Reactivity Profile & Mechanistic Insights

The chemical utility of 4-Ethoxy-3-ethylbenzaldehyde is defined by two reactive centers: the Carbonyl Electrophile and the Electron-Rich Arene .[1]

The Carbonyl Vector (Nucleophilic Addition)

The aldehyde is less electrophilic than benzaldehyde due to the donation from the para-ethoxy group, making reactions slower but often more selective.

  • Reductive Amination: Reacts with primary amines to form Schiff bases (imines), which are stable enough for isolation or in situ reduction (NaBH₄) to secondary amines. This is critical in fragment-based drug design (FBDD).[1]

  • Knoevenagel Condensation: Condenses with active methylene compounds (e.g., malonic acid) to form cinnamic acid derivatives, precursors for coumarins or styrenes.[1]

The Aromatic Vector (Electrophilic Substitution)

In electrophilic aromatic substitution (EAS), the ring is activated.

  • Directing Effects:

    • Ethoxy (C4): Strong activator, ortho/para director.[1]

    • Ethyl (C3): Weak activator, ortho/para director.[1]

    • Formyl (C1): Strong deactivator, meta director.[1]

  • Predicted Regioselectivity: The most reactive site for nitration or bromination is C6 .[1]

    • C6 is ortho to Ethoxy (activated), para to Ethyl (activated), and meta to Formyl (directed).[1] This is a cooperative "sweet spot."

Reactivity center 4-Ethoxy-3-ethylbenzaldehyde (Core Scaffold) acid 4-Ethoxy-3-ethylbenzoic acid (Oxidation) center->acid KMnO4 or NaClO2 alcohol 4-Ethoxy-3-ethylbenzyl alcohol (Reduction) center->alcohol NaBH4, MeOH styrene Styrene Derivatives (Wittig/Knoevenagel) center->styrene Ph3P=CH2 or Malonic Acid amine Benzylamines (Reductive Amination) center->amine R-NH2, then NaBH(OAc)3 halogen 6-Bromo Derivative (EAS Bromination) center->halogen Br2, FeBr3 (Regioselective at C6)

Figure 2: Divergent reactivity pathways.[1][3][4] The aldehyde group allows functionalization while the electron-rich ring permits electrophilic substitution at C6.[1]

Application Vectors

Pharmaceutical Intermediates

This scaffold is homologous to the "vanilloid" pharmacophore but lacks the hydrogen-bond donor (phenol), making it a hydrophobic probe .[1] It is valuable for:

  • PDE4 Inhibitors: Analogs of apremilast where the dialkoxyphenyl ring is modified to tune metabolic stability (ethyl vs. methyl ether).

  • Tyrosine Kinase Inhibitors: The 3-ethyl-4-ethoxy motif provides bulk to fill hydrophobic pockets in enzyme active sites (e.g., EGFR or VEGFR).[1]

Functional Materials (Liquid Crystals)

The rigid benzaldehyde core combined with the flexible ethyl/ethoxy tails makes this molecule a candidate for nematic liquid crystal synthesis. The aldehyde can be converted to a cyanobiphenyl or ester linkage, extending the mesogenic core.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Warning: Causes skin irritation (H315), Serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.[1]

Self-Validating Purity Check: Before use in sensitive catalytic steps, check the ¹H NMR for a singlet at ~10.0 ppm (CHO). If a broad singlet appears at ~11.0 ppm (COOH), the sample has oxidized and requires purification (wash with saturated NaHCO₃).

References

  • PubChem. 4-Ethoxy-3-ethylbenzaldehyde (Compound).[1][5][6] National Library of Medicine.[1] Available at: [Link][1]

  • Vilsmeier, A., & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational chemistry for Route A).

  • Muller, P. (2016).[1] Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde. ResearchGate.[1][7] (Analogous reactivity data). Available at: [Link]

Sources

Foundational

Solubility Profiling of 4-Ethoxy-3-ethylbenzaldehyde: Technical Characterization &amp; Solvent Selection

Topic: "Solubility of 4-Ethoxy-3-ethylbenzaldehyde in organic solvents" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Solubility of 4-Ethoxy-3-ethylbenzaldehyde in organic solvents" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Ethoxy-3-ethylbenzaldehyde (CAS: 883536-96-7 ) is a critical aromatic intermediate utilized in the synthesis of complex pharmaceutical agents (including PDE5 inhibitors) and fine chemical formulations.[1][2][3] Unlike its widely characterized analog, 4-ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin), this compound features a 3-ethyl substituent that significantly alters its lipophilicity and solvation thermodynamics.

This technical guide provides a comprehensive framework for understanding the solubility landscape of 4-Ethoxy-3-ethylbenzaldehyde. It synthesizes structural property analysis with standard thermodynamic modeling to guide solvent selection for reaction optimization, purification, and crystallization processes.

Physicochemical Profile & Structural Basis[4][5]

To accurately predict and manipulate the solubility of 4-Ethoxy-3-ethylbenzaldehyde, one must first analyze its structural deviations from common benchmarks.

Structural Analysis

The molecule consists of a benzaldehyde core substituted at the para position with an ethoxy group (-OCH₂CH₃) and at the meta position with an ethyl group (-CH₂CH₃).

  • Lipophilic Shift: Replacing the methoxy group (found in Ethyl Vanillin) with an ethyl group eliminates a hydrogen bond acceptor site and increases the hydrocarbon character. This results in a higher partition coefficient (LogP), reducing water solubility while enhancing affinity for non-polar and moderately polar organic solvents.

  • Crystal Lattice Energy: The ethyl group introduces steric bulk that may disrupt efficient packing compared to methoxy analogs, potentially lowering the melting point and increasing solubility in organic media.

Key Properties (Reference)
PropertyValue / Description
Systematic Name 4-Ethoxy-3-ethylbenzaldehyde
CAS Number 883536-96-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Predicted LogP ~3.2 (High Lipophilicity)

Solubility Landscape & Solvent Selection

The solubility of 4-Ethoxy-3-ethylbenzaldehyde is governed by the "Like Dissolves Like" principle, heavily influenced by its aromaticity and ether functionality. The following categorization guides solvent selection for specific process stages.

Solubility Classification Table
Solvent ClassSpecific SolventsSolubility PredictionProcess Application
Polar Aprotic Ethyl Acetate, Acetone, THF, DCMExcellent Reaction media; Dissolution for functionalization.
Polar Protic Ethanol, Methanol, IsopropanolGood to High Crystallization (Anti-solvent addition); Recrystallization (cooling).
Aromatic Toluene, XyleneGood High-temperature reactions; Azeotropic water removal.
Aliphatic n-Hexane, Cyclohexane, HeptaneLow to Moderate Anti-solvent for precipitation; Wash solvents.
Aqueous WaterInsoluble Phase separation; Washing inorganic salts.
Thermodynamic Modeling (The Apelblat Equation)

For precise process control, the solubility (


) of 4-Ethoxy-3-ethylbenzaldehyde in a given solvent at temperature (

) is best modeled using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility with temperature:


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical parameters derived from experimental data.
    
    • 
       and 
      
      
      
      represent the variation in solution enthalpy.
    • 
       accounts for the temperature dependence of the heat capacity difference.
      

Application: By determining


 via the protocol in Section 4, researchers can predict solubility at any temperature within the operational range (e.g., 273.15 K to 323.15 K), enabling precise yield calculations for cooling crystallization.

Experimental Protocol: Laser Monitoring Dynamic Method

Since specific peer-reviewed datasets for CAS 883536-96-7 are proprietary, the following self-validating protocol is the industry standard for generating the required solubility curve.

Methodology Overview

The Laser Monitoring Dynamic Method is superior to gravimetric analysis for this compound due to its speed and accuracy in detecting the exact dissolution point (solid-liquid equilibrium).

Step-by-Step Workflow

Equipment:

  • Jacketed glass vessel (50-100 mL) with precision temperature control (±0.05 K).

  • Mechanical stirrer (magnetic stirring can grind crystals, altering dissolution kinetics).

  • Laser transmissometer (or high-sensitivity turbidity probe).

Protocol:

  • Preparation: Weigh a precise mass (

    
    ) of 4-Ethoxy-3-ethylbenzaldehyde and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the temperature 5-10 K below the expected dissolution point.

  • Heating Ramp: Increase temperature slowly (e.g., 2 K/h) while stirring.

  • Detection: Monitor laser transmittance.

    • Suspension: Beam is scattered (Low Transmittance).

    • Dissolution: Solution becomes clear (Max Transmittance).

  • Recording: Record the temperature (

    
    ) at which transmittance maximizes. This is the saturation temperature for the concentration 
    
    
    
    .
  • Iteration: Add more solute to the same vessel and repeat to generate the full curve (

    
     vs. 
    
    
    
    ).
Workflow Visualization

SolubilityProtocol Start Start: Define Mass Ratio Mix Mix Solute & Solvent (Jacketed Vessel) Start->Mix Heat Slow Heating Ramp (< 2 K/h) Mix->Heat Laser Laser Monitoring (Transmittance) Heat->Laser Detect Peak Transmittance? (Clear Solution) Laser->Detect Detect->Heat No (Cloudy) Record Record T_eq (Saturation Point) Detect->Record Yes (Clear) Add Add Solute Increment Record->Add Model Fit to Apelblat Model Record->Model Data Complete Add->Heat Next Point

Figure 1: Laser Monitoring Dynamic Method for determining solid-liquid equilibrium.

Process Application: Solvent System Design

Selecting the correct solvent system is critical for optimizing the synthesis and purification of 4-Ethoxy-3-ethylbenzaldehyde.

Reaction Optimization
  • Objective: Maximize concentration to increase reaction rate.

  • Recommendation: Use Ethyl Acetate or DCM .

    • Reasoning: High solubility allows for concentrated reaction mixtures, reducing solvent waste. These solvents are easily removed via rotary evaporation due to low boiling points.

Purification (Crystallization)
  • Objective: Maximize recovery yield and purity.

  • Recommendation: Ethanol/Water or Isopropanol/Water binary systems.

    • Mechanism:[2] 4-Ethoxy-3-ethylbenzaldehyde is soluble in alcohol but insoluble in water.[5]

    • Protocol: Dissolve in hot ethanol (high solubility), then slowly add water (anti-solvent) or cool the solution. The "Lipophilic Shift" of the ethyl group ensures a sharp drop in solubility upon water addition, driving high-yield precipitation.

Decision Logic for Solvents

SolventSelection Goal Process Goal Reaction Synthesis / Reaction Goal->Reaction Purification Purification / Crystallization Goal->Purification HighSol High Solubility Required Reaction->HighSol TempDep Temp-Dependent Solubility Purification->TempDep Choice1 Ethyl Acetate / DCM (High Concentration) HighSol->Choice1 Choice2 Ethanol / Isopropanol (Cooling Crystallization) TempDep->Choice2 Single Solvent Choice3 Ethanol + Water (Anti-Solvent Precipitation) TempDep->Choice3 Binary System

Figure 2: Strategic solvent selection based on process requirements.

References

  • Li, D., et al. (2018). "Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents." Journal of Chemical & Engineering Data. (Cited for Methodology validation of aromatic aldehydes).[6] Retrieved from [Link]

  • Sokolov, A.A., et al. (2023).[4] "Thermodynamic Properties of 3- and 4-Ethoxyacetanilides." Molecules. (Cited for Thermodynamic Analysis of ethoxy-substituted aromatics). Retrieved from [Link]

  • LookChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin) Solubility Data. (Cited as Structural Analog for comparative profiling). Retrieved from [Link]

Sources

Exploratory

Theoretical Investigation Framework: 4-Ethoxy-3-ethylbenzaldehyde (EEEB)

Content Type: Technical Whitepaper & Procedural Guide Subject: Computational Chemistry & Molecular Modeling CAS: 883536-96-7[1] Executive Summary & Molecular Context[1][2][3][4] 4-Ethoxy-3-ethylbenzaldehyde (EEEB) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Procedural Guide Subject: Computational Chemistry & Molecular Modeling CAS: 883536-96-7[1]

Executive Summary & Molecular Context[1][2][3][4]

4-Ethoxy-3-ethylbenzaldehyde (EEEB) represents a specific structural motif in the benzaldehyde family, characterized by the interplay between a strong electron-donating ethoxy group at the para position, a weak electron-donating ethyl group at the meta position, and the electron-withdrawing formyl group.[1] While commercially available as a building block for pharmaceuticals and agrochemicals, specific ab initio theoretical data on EEEB is sparse in open literature.[1]

This guide establishes a rigorous theoretical framework for characterizing EEEB. It details the protocols for Density Functional Theory (DFT) calculations to predict electronic properties, reactivity descriptors, and non-linear optical (NLO) potential.[1] This document serves as a blueprint for researchers to generate valid, reproducible theoretical data for EEEB and its congeners.

Structural Significance[1][5][6]
  • Donor-Acceptor System: The molecule features a "Push-Pull" electronic system (Ethoxy donor

    
     Benzene 
    
    
    
    Formyl acceptor), making it a candidate for NLO material studies.[1]
  • Steric Modulation: The 3-ethyl group introduces steric bulk adjacent to the 4-ethoxy group, potentially influencing the planarity of the ether linkage and, consequently, the conjugation length.[1]

Computational Methodology: The "Gold Standard" Protocol[1]

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is self-validating, requiring vibrational analysis to confirm stationary points.[1]

Level of Theory Selection

For organic aromatic aldehydes, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set is the industry standard.[1]

  • Why B3LYP? It balances computational cost with high accuracy for bond lengths and vibrational frequencies in organic systems.[1]

  • Why 6-311++G(d,p)?

    • Diffuse functions (++) : Critical for capturing the electron density of the lone pairs on the ethoxy and carbonyl oxygens.[1]

    • Polarization functions (d,p) : Essential for describing the anisotropic electron distribution in the aromatic ring.[1]

Geometry Optimization & Validation

The first step is locating the Global Minimum Energy Structure (GMES).[1]

Protocol:

  • Initial Guess: Construct the molecule with the aldehyde and phenyl ring coplanar. Set the ethyl group anti-periplanar to minimize steric clash.[1]

  • Optimization: Run Opt command in Gaussian/ORCA.[1]

  • Frequency Check: Run Freq.[1]

    • Validation Criteria: The output must show zero imaginary frequencies . (An imaginary frequency indicates a transition state, not a stable minimum).[1]

Visualization of the Computational Pipeline[1]

ComputationalWorkflow cluster_properties Property Generation Input Input Structure (Z-Matrix/PDB) DFT DFT Optimization B3LYP/6-311++G(d,p) Input->DFT Freq Frequency Check (NImag = 0?) DFT->Freq Yes Yes: Stable Minima Freq->Yes Valid No No: Imaginary Freq Freq->No Invalid FMO FMO Analysis (HOMO-LUMO) Yes->FMO NLO NLO Properties (Polarizability) Yes->NLO MEP MEP Mapping (Reactivity Sites) Yes->MEP No->Input Re-adjust Geometry

Figure 1: Standardized DFT workflow for validating the geometry and electronic properties of EEEB.[1]

Electronic Structure & Reactivity Descriptors

Once the geometry is optimized, the electronic wavefunction provides deep insights into chemical behavior.[1]

Frontier Molecular Orbitals (FMO)

The reactivity of EEEB is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
  • HOMO Location: Likely localized on the ethoxy oxygen lone pairs and the aromatic ring (

    
    -system).[1]
    
  • LUMO Location: Likely localized on the carbonyl group (C=O) and the ring, indicating susceptibility to nucleophilic attack.[1]

Calculated Descriptors (Formulas):

Descriptor Formula Physical Meaning

| Energy Gap (


)  | 

| Measure of chemical stability.[1] Lower gap = higher reactivity (soft molecule).[1] | | Ionization Potential (I) |

| Energy required to remove an electron.[1] | | Electron Affinity (A) |

| Energy released when adding an electron.[1] | | Chemical Hardness (

)
|

| Resistance to charge transfer.[1] | | Electrophilicity Index (

)
|

| Propensity to accept electrons (crucial for drug-receptor binding).[1] |
Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution, guiding synthetic modification or drug docking.[1]

  • Red Regions (Negative Potential): The Carbonyl Oxygen and Ethoxy Oxygen .[1] These are proton acceptors (H-bond acceptors).[1]

  • Blue Regions (Positive Potential): The Aldehyde Hydrogen and Ethyl Hydrogens .[1]

  • Application: In a biological pocket, the Red region will orient toward positively charged residues (e.g., Lysine, Arginine).[1]

Spectroscopic Profiling (In Silico)

Theoretical studies must be benchmarked against experimental spectra.[1]

Vibrational Spectroscopy (IR)

DFT tends to overestimate vibrational frequencies due to the neglect of anharmonicity.[1]

  • Correction Factor: Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.967 for comparison with experimental FT-IR.

  • Key Diagnostic Bands for EEEB:

    • 
      : ~1680–1700 cm⁻¹ (Strong, sharp).[1]
      
    • 
      : ~2750 & 2850 cm⁻¹ (Fermi doublet).[1]
      
    • 
      : ~1250 cm⁻¹ (Ether stretch).[1]
      
NMR Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method in solvation (e.g., IEFPCM model with CDCl3).[1]

  • Target Shift: The aldehyde proton should appear downfield at ~9.8–10.0 ppm .[1]

  • Coupling: The ethyl group will show a characteristic triplet-quartet pattern, though the quartet may be magnetically non-equivalent if rotation is hindered.[1]

Advanced Applications: NLO & Docking

Non-Linear Optical (NLO) Properties

Benzaldehyde derivatives are classic NLO candidates.[1] The dipole moment (


) and first-order hyperpolarizability (

) are key metrics.[1]
  • Hypothesis: The 4-ethoxy group (donor) and formyl group (acceptor) create a charge transfer axis.[1]

  • Threshold: If

    
     of EEEB is >10x that of Urea, it is a viable NLO material.[1]
    
Molecular Docking Workflow

As a pharmaceutical intermediate, EEEB's binding affinity to target proteins (e.g., Tyrosine Kinase or bacterial enzymes) is relevant.[1]

Recommended Protocol:

  • Ligand Prep: Convert optimized DFT structure to .pdbqt (add Gasteiger charges).

  • Receptor Prep: Remove water/co-factors from target PDB; add polar hydrogens.[1]

  • Grid Generation: Center grid box on the active site residues.

  • Algorithm: Use AutoDock Vina (Lamarckian Genetic Algorithm).[1]

DockingLogic Ligand EEEB (DFT Optimized) .pdbqt Docking AutoDock Vina Simulation Ligand->Docking Target Protein Target (e.g., 1T46) Target->Docking Grid Grid Box Definition (Active Site) Grid->Docking Analysis Binding Energy (kcal/mol) & H-Bond Analysis Docking->Analysis

Figure 2: Molecular docking workflow for assessing the biological activity of EEEB.

Conclusion

Theoretical investigation of 4-Ethoxy-3-ethylbenzaldehyde requires a multi-faceted approach. By combining DFT geometry optimization (to ensure structural stability), FMO analysis (to predict reactivity), and MEP mapping (to identify binding sites), researchers can fully characterize this molecule in silico before synthesis.[1] The presence of the ethoxy and ethyl groups suggests a modulation of the classic benzaldehyde reactivity, making EEEB a versatile scaffold for both material science (NLO) and medicinal chemistry.[1]

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.[1] [1]

  • Becke, A. D. (1993). Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density.[1] Physical Review B, 37(2), 785.[1] [1]

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects.[1] Chemical Physics, 55(1), 117-129.[1] [1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] [1]

  • Sigma-Aldrich. Product Specification: 4-Ethoxy-3-ethylbenzaldehyde (CAS 883536-96-7).[1][2][3][4][5] (Note: General landing page provided as specific deep links to chemical catalogs expire rapidly).

Sources

Foundational

A Prospective Synthesis and Characterization of 4-Ethoxy-3-ethylbenzaldehyde: A Guide for the Research Chemist

An in-depth technical guide on the core of 4-Ethoxy-3-ethylbenzaldehyde. Introduction and Strategic Rationale Substituted benzaldehydes are a cornerstone of organic synthesis, serving as critical precursors in the pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core of 4-Ethoxy-3-ethylbenzaldehyde.

Introduction and Strategic Rationale

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as critical precursors in the pharmaceutical, fragrance, and polymer industries. Their aldehyde functionality offers a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and various condensations. The specific substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity.

4-Ethoxy-3-ethylbenzaldehyde presents an interesting synthetic target. The presence of an ethoxy group at the C4 position and an ethyl group at the C3 position creates a unique electronic and steric environment. The ethoxy group is an ortho, para-directing electron-donating group, while the ethyl group is a weakly activating, ortho, para-director. This substitution pattern is common in various biologically active molecules and fine chemicals.

Given the absence of established literature for this specific molecule, this guide adopts a prospective approach. We will deduce a logical and efficient synthetic route from readily available starting materials, grounding our experimental design in well-established and reliable chemical reactions. The causality behind each strategic choice, from starting material selection to the sequence of reactions, will be thoroughly explained.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of 4-Ethoxy-3-ethylbenzaldehyde suggests a few potential pathways. The key is to install the three substituents—formyl, ethoxy, and ethyl—onto the benzene ring with the correct regiochemistry.

Our proposed strategy begins with a commercially available and cost-effective starting material, 3-ethylphenol . This molecule already contains the ethyl group at the desired position relative to a hydroxyl group, which can be readily converted to the target ethoxy group. The primary challenge lies in the selective introduction of the formyl group at the para-position to the hydroxyl/ethoxy group.

The overall synthetic workflow is visualized below:

G cluster_workflow Synthetic Workflow A 3-Ethylphenol (Starting Material) B Step 1: Ortho-Formylation (Duff Reaction) A->B C 2-Hydroxy-6-ethylbenzaldehyde (Intermediate) B->C D Step 2: Ethylation (Williamson Ether Synthesis) C->D E 4-Ethoxy-3-ethylbenzaldehyde (Target Molecule) D->E

Figure 1: Proposed two-step synthetic workflow for 4-Ethoxy-3-ethylbenzaldehyde.

This two-step approach is efficient and addresses the regioselectivity challenge upfront:

  • Ortho-Formylation: We will first introduce the aldehyde group. While several formylation methods exist, the hydroxyl group of 3-ethylphenol strongly directs incoming electrophiles to the ortho and para positions. A Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is known to favor ortho-formylation of phenols, which is precisely what is needed to create the desired intermediate.

  • Ethylation: The subsequent step is a classic Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., ethyl iodide or diethyl sulfate). This reaction is highly efficient and specific for the hydroxyl group.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Hydroxy-6-ethylbenzaldehyde (Ortho-Formylation)

This step employs the Duff reaction for the selective formylation of 3-ethylphenol at the position ortho to the hydroxyl group.

Reaction Scheme:

G 3-Ethylphenol 3-Ethylphenol 2-Hydroxy-6-ethylbenzaldehyde 2-Hydroxy-6-ethylbenzaldehyde 3-Ethylphenol->2-Hydroxy-6-ethylbenzaldehyde 1. HMTA, TFA 2. H2O, H+ G 2-Hydroxy-6-ethylbenzaldehyde 2-Hydroxy-6-ethylbenzaldehyde 4-Ethoxy-3-ethylbenzaldehyde 4-Ethoxy-3-ethylbenzaldehyde 2-Hydroxy-6-ethylbenzaldehyde->4-Ethoxy-3-ethylbenzaldehyde K2CO3, CH3CH2I Acetone, Reflux

Exploratory

"4-Ethoxy-3-ethylbenzaldehyde safety and handling precautions"

Safety, Handling, and Stability Protocols for Pharmaceutical R&D Executive Summary & Chemical Identity 4-Ethoxy-3-ethylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Stability Protocols for Pharmaceutical R&D

Executive Summary & Chemical Identity

4-Ethoxy-3-ethylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical pharmacophores and advanced organic materials. While structurally similar to common reagents like vanillin or ethylvanillin, the specific ethyl substitution at the 3-position combined with the 4-ethoxy group imparts unique lipophilicity and steric properties.

Critical Operational Warning: Like all electron-rich benzaldehydes, this compound is highly susceptible to autoxidation . The primary handling risk is not acute toxicity, but rather the silent degradation into 4-ethoxy-3-ethylbenzoic acid, which can compromise stoichiometric precision in drug development workflows.

Physicochemical Profile
PropertySpecification
CAS Number 883536-96-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Physical State Liquid (at room temperature)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water.[1]
Boiling Point ~280°C (Predicted)
Flash Point >110°C (Predicted - Combustible)
Hazard Identification (SAR Analysis)

Note: Specific toxicological data for CAS 883536-96-7 is limited. The following safety profile is derived from Structure-Activity Relationships (SAR) utilizing the closely related analog 4-ethoxybenzaldehyde (CAS 10031-82-0).

GHS Classification (Provisional):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3][4]

The "Silent" Hazard: Autoxidation Benzaldehydes undergo radical-chain oxidation upon exposure to atmospheric oxygen. This reaction is accelerated by light and trace metals.

  • Initiation: Formation of an acyl radical.

  • Propagation: Reaction with O₂ to form a peracid (highly reactive).

  • Termination: The peracid reacts with another aldehyde molecule to form two equivalents of carboxylic acid.

Impact: The presence of the carboxylic acid impurity can quench basic catalysts (e.g., in aldol condensations) or alter pH-sensitive reaction landscapes.

Stability & Degradation Mechanism

To understand the handling requirements, one must visualize the degradation pathway. The diagram below illustrates the autoxidation cycle that necessitates inert gas handling.

Autoxidation Aldehyde 4-Ethoxy-3-ethylbenzaldehyde (Active Reagent) Radical Acyl Radical (Intermediate) Aldehyde->Radical Light / Heat Peracid Perbenzoic Acid Derivative (Strong Oxidant) Radical->Peracid + O₂ Acid 4-Ethoxy-3-ethylbenzoic Acid (Inactive Impurity) Peracid->Acid Reacts with Aldehyde Oxygen Atmospheric O₂ Oxygen->Radical

Figure 1: The autoxidation cascade. Note that one molecule of peracid consumes a second molecule of aldehyde, doubling the degradation rate.

Handling & Storage Protocols

This protocol is designed to maximize shelf-life and ensure experimental reproducibility.

A. Receipt and Initial Processing

Upon receipt of a new batch, do not assume purity.

  • Visual Inspection: The liquid should be clear to pale yellow. A cloudy appearance or white solid precipitate at the bottom indicates significant oxidation (benzoic acid formation).[5]

  • Inert Atmosphere: Open the container only inside a fume hood. Ideally, handle within a glovebox or use Schlenk lines for transfer.

B. Storage Conditions
  • Temperature: Store at 2°C to 8°C . Lower temperatures slow the radical initiation step.

  • Headspace Management: Never store the bottle with a large air headspace. If a significant volume is used, transfer the remainder to a smaller vial or purge the headspace with dry Argon (Ar) or Nitrogen (N₂) for 30 seconds before sealing.

    • Why Argon? Argon is heavier than air and forms a more effective "blanket" over the liquid surface compared to Nitrogen.

  • Light Protection: Store in amber glass or wrap clear glass in aluminum foil to prevent photo-initiated radical formation.

C. Personal Protective Equipment (PPE)[6]
  • Respiratory: Work in a certified chemical fume hood. If heating or generating mists, use a NIOSH-approved respirator with organic vapor cartridges (OV).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for splash protection. Double-gloving is recommended for synthesis scale-up.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if the liquid is under pressure or heat.

Experimental Protocol: Purity Validation & Cleanup

Before using this reagent in sensitive catalytic cycles (e.g., reductive amination, Knoevenagel condensation), validate its purity.

Method A: Rapid H-NMR Check (Self-Validating)
  • Rationale: The aldehyde proton is distinct and easily integrated against the acid impurity.

  • Procedure:

    • Dissolve ~10 mg in CDCl₃.

    • Acquire ¹H NMR (minimum 8 scans).

    • Target Signal: Look for the aldehyde singlet at δ 9.8 - 10.0 ppm .

    • Impurity Signal: Look for the broad carboxylic acid singlet (often >11 ppm) or shifting of aromatic peaks.

    • Calculation: Integration of Aldehyde (1H) vs. Integration of Ethyl/Ethoxy signals.

Method B: Bisulfite Purification (If Oxidized)

If the batch has oxidized (>5% acid content), distillation may be difficult due to the high boiling point. Use the Bisulfite Adduct method.[5]

  • Dissolution: Dissolve the impure aldehyde in a minimal amount of Ethanol.

  • Precipitation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) with vigorous stirring. The aldehyde forms a solid bisulfite adduct; the acid impurity remains in solution or oil.

  • Filtration: Filter the solid adduct and wash with diethyl ether (removes non-aldehyde organics).

  • Regeneration: Suspend the solid in water and treat with 10% Sodium Carbonate (Na₂CO₃) or dilute HCl (carefully) to release the free aldehyde.

  • Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.

Emergency Response & Spills
ScenarioProtocol
Skin Contact Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][7] Seek medical attention immediately.
Spill (Small) Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the liquid is hot.
Fire Use CO₂, dry chemical, or foam.[7] Do not use a solid water stream , as it may scatter the burning liquid (Class B fire).
Workflow Visualization: Safe Usage Cycle

The following diagram outlines the decision logic for researchers handling this compound.

SafetyWorkflow Start Reagent Retrieval (Cold Storage) Visual Visual Inspection (Clear vs. Cloudy) Start->Visual Decision Is Precipitate Present? Visual->Decision NMR Run 1H-NMR (Aldehyde Peak Check) Decision->NMR Ambiguous Purify Perform Bisulfite Purification Decision->Purify Cloudy/Solid Use Proceed to Reaction (Under Argon) Decision->Use Clear Liquid NMR->Purify <95% Purity NMR->Use >98% Purity Purify->Use Reseal Purge Headspace (Ar) & Parafilm Use->Reseal

Figure 2: Decision matrix for handling 4-Ethoxy-3-ethylbenzaldehyde to ensure experimental integrity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24706240, 4-Ethoxy-3-ethylbenzaldehyde. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Benzaldehyde derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Oxidation of 4-Ethoxy-3-ethylbenzaldehyde

Executive Summary & Strategic Analysis The oxidation of 4-Ethoxy-3-ethylbenzaldehyde (CAS: 55965-35-4) to its corresponding carboxylic acid, 4-Ethoxy-3-ethylbenzoic acid , is a pivotal transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The oxidation of 4-Ethoxy-3-ethylbenzaldehyde (CAS: 55965-35-4) to its corresponding carboxylic acid, 4-Ethoxy-3-ethylbenzoic acid , is a pivotal transformation in the synthesis of liquid crystal mesogens and specific pharmaceutical intermediates (e.g., substituted phenethylamines).

While the transformation of an aldehyde to a carboxylic acid is text-book chemistry, this specific substrate presents a bifurcated chemoselectivity challenge that often leads to process failure or low purity in standard protocols:

  • Benzylic Vulnerability: The ethyl group at the meta-position (relative to the aldehyde) possesses benzylic protons susceptible to radical oxidation. Strong oxidants (e.g., unbuffered KMnO₄, Chromic acid) can oxidize this ethyl group to an acetophenone derivative.

  • Electrophilic Chlorination Risk: The 4-ethoxy group strongly activates the aromatic ring. In oxidative protocols generating hypochlorite byproducts (e.g., standard chlorite oxidations without scavengers), electrophilic aromatic substitution (chlorination) will occur at the vacant ortho-positions, rendering the batch useless for GMP applications.

This guide presents two validated protocols. Protocol A (Pinnick-Lindgren) is the "Gold Standard" for high-purity pharmaceutical applications, ensuring <0.1% impurity profiles. Protocol B (Buffered Permanganate) is a cost-effective alternative for bulk industrial synthesis where downstream recrystallization is feasible.

Method Selection Matrix

MethodSelection Start Start: 4-Ethoxy-3-ethylbenzaldehyde Decision Primary Constraint? Start->Decision RouteA High Purity / Pharma Grade (Avoids Side Reactions) Decision->RouteA Purity (>99%) RouteB Cost / Bulk Scale (Accepts Lower Yield) Decision->RouteB Cost/Throughput ProtocolA Protocol A: Pinnick Oxidation (NaClO2 + Scavenger) RouteA->ProtocolA ProtocolB Protocol B: Buffered KMnO4 (Acetone/Water) RouteB->ProtocolB

Figure 1: Decision matrix for selecting the appropriate oxidation strategy based on project constraints.

Protocol A: The Pinnick Oxidation (High Purity)

Mechanism & Rationale: This protocol utilizes sodium chlorite (NaClO₂) under mild acidic conditions.[1][2] The critical modification for this electron-rich substrate is the inclusion of a hypochlorite scavenger (2-methyl-2-butene).

  • Causality: The oxidation generates HOCl as a byproduct.[3] Without a scavenger, HOCl reacts with the electron-rich ethoxy-benzene ring to form chlorinated impurities. 2-methyl-2-butene reacts 100x faster with HOCl than the aromatic ring does, producing an inert chlorohydrin.

Reagents & Stoichiometry[4][5]
ComponentEquiv.Role
Substrate 1.04-Ethoxy-3-ethylbenzaldehyde
NaClO₂ (80%) 1.5 - 2.0Primary Oxidant
NaH₂PO₄ 3.0Buffer (Maintains pH 3-4)
2-Methyl-2-butene 10.0Chlorine Scavenger (Critical)
t-BuOH / Water 3:1 v/vSolvent System
Step-by-Step Methodology
  • Preparation of Solvent System:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in tert-butanol (t-BuOH).

    • Add 2-methyl-2-butene (10.0 equiv). Note: This reagent is volatile; handle cold.

    • Add water (1/3 volume of t-BuOH). The solution should be homogenous.

  • Buffer Preparation:

    • Prepare a separate aqueous solution of NaH₂PO₄ (3.0 equiv) in minimal water.

    • Add this to the main reaction vessel. The mixture may become biphasic; vigorous stirring is essential.

  • Oxidant Addition (The Exotherm Control):

    • Dissolve NaClO₂ (1.5 equiv) in water (approx. 2 mL per gram of oxidant).

    • Crucial: Add the NaClO₂ solution dropwise to the reaction mixture over 30–45 minutes.

    • Observation: The reaction will turn pale yellow. If it turns bright yellow/green, the scavenger is depleted (add more 2-methyl-2-butene immediately).

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C) for 2–4 hours.

    • TLC/HPLC Check: Monitor the disappearance of the aldehyde peak.

  • Workup & Isolation:

    • Quench: Although usually fully consumed, any residual oxidant can be quenched with mild sodium sulfite (Na₂SO₃).

    • Extraction: Evaporate the volatile t-BuOH under reduced pressure. Acidify the remaining aqueous residue to pH 2 with 1N HCl. The product will likely precipitate.

    • Filtration/Extraction: If solid, filter and wash with cold water. If oily, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Workflow Visualization

PinnickWorkflow cluster_warning Safety Critical Input Aldehyde + Scavenger in t-BuOH Mix Add Aqueous Buffer (NaH2PO4) Input->Mix Oxidize Dropwise NaClO2 (Temp < 25°C) Mix->Oxidize Monitor Monitor Color (Must remain Pale Yellow) Oxidize->Monitor Gas Risk of ClO2 Gas (Fume Hood Required) Oxidize->Gas Workup Acidify & Filter Monitor->Workup

Figure 2: Operational workflow for the Pinnick oxidation protocol.

Protocol B: Buffered Permanganate (Scale-Up)

Mechanism & Rationale: Potassium permanganate (KMnO₄) is cheaper but far more aggressive. To prevent the oxidation of the 3-ethyl group, the reaction must be kept basic (preventing radical propagation) and cold .

Reagents & Stoichiometry[4][5]
ComponentEquiv.Role
Substrate 1.04-Ethoxy-3-ethylbenzaldehyde
KMnO₄ 1.2 - 1.5Oxidant
Na₂CO₃ 1.0Base (Buffer)
Acetone / Water 1:1 v/vSolvent
Step-by-Step Methodology
  • Setup: Dissolve substrate and Na₂CO₃ in Acetone/Water (1:1). Cool the mixture to 0°C using an ice bath.

  • Addition: Add solid KMnO₄ (or saturated aqueous solution) in small portions over 1 hour. Do not allow temperature to exceed 5°C.

  • Reaction: Stir at 0°C–10°C for 3 hours.

  • Quench: Add a small amount of Ethanol or Isopropanol to consume excess Permanganate (indicated by loss of purple color and formation of brown MnO₂ precipitate).

  • Filtration: Filter the brown MnO₂ solids through a Celite pad. Wash the pad with hot water.

  • Isolation: The filtrate contains the salt of the product. Acidify carefully with HCl to pH 2 to precipitate the free acid. Filter the white solid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the isolated product against these criteria.

MetricExpected ResultFailure Mode Indicator
HPLC Purity >98.5% (Area)Peak at RRT 1.1 (Chlorinated impurity)
¹H NMR (Aldehyde) Disappearance of singlet @ ~9.8 ppmIncomplete reaction
¹H NMR (Ethyl) Triplet @ 1.2 ppm, Quartet @ 2.6 ppmMultiplets/Shift (Indicates benzylic oxidation)
Appearance White crystalline solidPink/Brown (Manganese or Chlorinated residues)

Key NMR Diagnostic: The 3-ethyl group is the internal standard for "over-oxidation."

  • Correct: Ethyl group remains a clean triplet/quartet system.

  • Failed: If the ethyl group signals split or shift downfield, benzylic oxidation has occurred (likely due to high temp in Protocol B).

References

  • Original Pinnick Method: Balbs, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091.

  • Lindgren Modification (Chlorite/Scavenger): Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.

  • General Review of Aldehyde Oxidation: Tojo, G.; Fernandez, M. Oxidation of Aldehydes to Carboxylic Acids; Springer: New York, 2006.
  • Synthesis of 4-Ethoxy-3-ethylbenzoic acid derivatives: Organic Syntheses, Coll. Vol. 4, p. 250 (General procedures for substituted benzoic acids).[4] [5]

Disclaimer: This protocol involves strong oxidants and the generation of chlorine dioxide gas (in Method A).[3] All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Application

"HPLC purification method for 4-Ethoxy-3-ethylbenzaldehyde"

An Application Note on the Reversed-Phase HPLC Purification of 4-Ethoxy-3-ethylbenzaldehyde Authored by: Senior Application Scientist, Gemini Division Abstract This comprehensive application note provides a detailed prot...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Reversed-Phase HPLC Purification of 4-Ethoxy-3-ethylbenzaldehyde

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive application note provides a detailed protocol for the purification of 4-Ethoxy-3-ethylbenzaldehyde using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. We will explore the rationale behind the selection of a reversed-phase chromatographic mode, detail the systematic approach to method development from analytical to preparative scale, and provide robust protocols for implementation. The causality behind each experimental choice is explained to empower the user with a deep understanding of the purification strategy, ensuring reproducibility and adaptability.

Principle of Separation and Method Rationale

The purification of synthetic intermediates like 4-Ethoxy-3-ethylbenzaldehyde is critical for ensuring the integrity of downstream processes and the quality of the final product. The target molecule possesses significant hydrophobic character due to its benzene ring, ethyl, and ethoxy substituents.[1] This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique.

The core principle of RP-HPLC involves a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent).[2] The separation is driven by hydrophobic interactions; non-polar analytes, such as 4-Ethoxy-3-ethylbenzaldehyde, preferentially partition from the polar mobile phase to the non-polar stationary phase.[2][3] By carefully modulating the composition of the mobile phase—specifically the ratio of organic solvent to water—we can control the elution time of the target compound and resolve it from polar and non-polar impurities. A C18 column is selected as the stationary phase due to its widespread applicability and proven efficacy in separating aromatic compounds.[4][5][6]

Physicochemical Properties of 4-Ethoxy-3-ethylbenzaldehyde

A thorough understanding of the analyte's properties is fundamental to developing a successful purification method.

PropertyValue / DescriptionSource
Chemical Structure (Structure based on name)
Molecular Formula C₁₁H₁₄O₂PubChem CID (Implied)
Molecular Weight 178.23 g/mol PubChem CID (Calculated)
Appearance Colorless to pale yellow liquid with a pleasant aromatic odor.[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetonitrile); limited solubility in water.[1]
Chromatographic Nature Primarily hydrophobic and non-polar.[1]
UV Absorbance Expected to be strongly UV-active due to the substituted benzaldehyde chromophore.(General chemical knowledge)

HPLC Method Development and Instrumentation

Instrumentation
  • HPLC System: A preparative HPLC system equipped with a binary or quaternary pump, autosampler, and a column oven.

  • Detector: A Photodiode Array (PDA) or UV-Vis detector is essential. A PDA detector is highly recommended for method development as it allows for the determination of the optimal detection wavelength (λmax) and peak purity analysis.

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm particle size.

    • Preparative: C18, 21.2 x 250 mm, 5-10 µm particle size (scalable based on required loading).

  • Fraction Collector: Required for automated collection of the purified compound during the preparative run.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Formic Acid (FA): HPLC grade, >99% purity.

  • Crude Sample: 4-Ethoxy-3-ethylbenzaldehyde, synthesis-grade.

Rationale for Method Parameters
  • Mobile Phase Selection: A combination of water and acetonitrile is chosen for its excellent UV transparency and solvating properties. A small amount of formic acid (0.1%) is added to both the aqueous and organic phases. This serves two purposes: it maintains a consistent, slightly acidic pH to sharpen peaks by suppressing the ionization of residual silanols on the stationary phase, and it ensures consistent protonation of any acidic or basic impurities, leading to more stable retention times.[2]

  • Detection Wavelength (λmax): Benzaldehyde and its derivatives typically exhibit strong absorbance around 240-254 nm.[4][5] An initial detection wavelength of 254 nm is a robust starting point. During analytical method development using a PDA detector, a full UV spectrum of the target peak should be acquired to identify the precise λmax for maximum sensitivity.

Experimental Protocols

The purification process follows a logical workflow, beginning with a small-scale analytical method to establish separation conditions, followed by scaling up to a preparative method for bulk purification.

HPLC_Purification_Workflow Crude_Sample Crude 4-Ethoxy-3-ethylbenzaldehyde Sample_Prep Sample Preparation (Dissolve in ACN) Crude_Sample->Sample_Prep Analytical_HPLC Protocol 1: Analytical Method (4.6 mm ID Column) Sample_Prep->Analytical_HPLC Method_Optimization Optimization (Gradient, Flow Rate) Analytical_HPLC->Method_Optimization Preparative_HPLC Protocol 2: Preparative Scale-Up (21.2 mm ID Column) Method_Optimization->Preparative_HPLC Fraction_Collection Fraction Collection (Based on UV Signal) Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions (>99% Purity) Purity_Analysis->Pooling Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Solvent_Evaporation Pure_Compound Purified Product Solvent_Evaporation->Pure_Compound

Caption: Workflow for HPLC Purification.

Protocol 1: Analytical Method Development

Objective: To establish the optimal gradient and separation conditions for resolving 4-Ethoxy-3-ethylbenzaldehyde from its impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the crude material at approximately 1 mg/mL in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA at 254 nm (scan 200-400 nm)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • Procedure & Optimization:

    • Inject the prepared sample and run the gradient method.

    • Identify the peak corresponding to 4-Ethoxy-3-ethylbenzaldehyde (expected to be the major peak).

    • Analyze the chromatogram to assess the resolution between the main peak and adjacent impurities.

    • Adjust the starting and ending %B of the gradient to improve resolution around the target peak. For example, if the peak elutes at 15 minutes (~70% ACN), a shallower gradient from 60% to 80% ACN over 20 minutes can be tested to increase separation.

Protocol 2: Preparative HPLC Purification

Objective: To scale up the optimized analytical method to isolate a significant quantity of the target compound.

  • Sample Preparation for Loading:

    • Dissolve the crude material in the minimum amount of acetonitrile to create a concentrated solution (e.g., 50-100 mg/mL). The exact concentration will depend on the loading capacity determined by initial small-scale preparative runs.

  • Preparative HPLC Conditions: The analytical method is scaled geometrically. The flow rate is increased proportionally to the square of the ratio of the column diameters.

    • Scaling Factor = (ID_prep / ID_anal)² = (21.2 / 4.6)² ≈ 21.2

    • New Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min

ParameterSetting
Column C18, 21.2 x 250 mm, 10 µm
Flow Rate 20-22 mL/min
Column Temperature 30 °C
Injection Volume 1-5 mL (dependent on concentration)
Detection UV at 254 nm
Gradient Program Use the optimized gradient from Protocol 1, keeping the gradient time the same.
  • Fraction Collection:

    • Set the fraction collector to trigger collection based on the UV signal intensity (slope and/or threshold).

    • Collect the main peak in multiple small fractions across its elution profile (e.g., start, apex, and tail).

  • Post-Purification Analysis:

    • Analyze each collected fraction using the optimized analytical method (Protocol 1) to determine its purity.

    • Pool all fractions that meet the required purity specification (e.g., >99%).

    • Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield the final purified product.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Residual silanol interactions. 2. Column overload. 3. Extraneous column effects.1. Ensure 0.1% acid is in the mobile phase. 2. Reduce sample concentration/injection volume. 3. Check for void volume in the column; use a guard column.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate mobile phase.1. Decrease the gradient slope (%B/min) around the elution time of the target. 2. Try methanol as the organic modifier instead of acetonitrile to alter selectivity.[2]
Split Peaks 1. Sample solvent is too strong. 2. Column fouling or void.1. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. 2. Flush the column with a strong solvent wash or replace the column if damaged.
No Peaks Detected 1. Incorrect detection wavelength. 2. Sample degradation or no injection.1. Verify λmax with a PDA scan. 2. Check autosampler function and prepare a fresh sample. The aldehyde group is susceptible to oxidation.[1]

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and scalable strategy for the purification of 4-Ethoxy-3-ethylbenzaldehyde. By starting with a systematic analytical method development and logically scaling to a preparative protocol, researchers can consistently achieve high levels of purity. The principles and troubleshooting guidance provided herein are designed to serve as a robust framework for the purification of this and structurally similar aromatic aldehydes.

References

  • PubChem. "4-Ethylbenzaldehyde". National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "4-Ethoxy-3-methoxybenzaldehyde". National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. "CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography".
  • HELIX Chromatography. "HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison". Available at: [Link]

  • ResearchGate. "HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations". Available at: [Link]

  • RSC Publishing. "Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions". Polymer Chemistry. Available at: [Link]

  • Journal of Food and Drug Analysis. "Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography". Available at: [Link]

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Method

Application Notes: 4-Ethoxy-3-ethylbenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates

Introduction In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). 4-Ethoxy-3-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). 4-Ethoxy-3-ethylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a key building block due to its unique structural features. The presence of a reactive aldehyde group, coupled with an electronically-rich and sterically-defined phenyl ring, offers a versatile scaffold for the construction of complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on leveraging this precursor for the synthesis of valuable pharmaceutical intermediates, with a focus on the synthesis of precursors for Etamsylate, a widely used hemostatic agent.

The aldehyde functionality serves as a linchpin for a variety of critical carbon-carbon and carbon-nitrogen bond-forming reactions. These include reductive aminations, Wittig reactions, and various condensation reactions, which are fundamental transformations in pharmaceutical synthesis.[1][2] The ethoxy and ethyl substitutions on the benzene ring not only influence the electronic properties of the aldehyde but also provide specific interaction points for molecular recognition in the final drug target, or can be chemically modified in subsequent synthetic steps.

PART 1: Synthesis of a Key Precursor for Etamsylate

Etamsylate is a hemostatic agent that functions by increasing capillary endothelial resistance and promoting platelet adhesion. Its synthesis often involves intermediates derived from substituted phenolic compounds. While multiple synthetic routes to Etamsylate exist,[3][4][5][6] many originate from hydroquinone or related structures. This section details a validated protocol for synthesizing a key phenolic intermediate, 3-ethyl-4-hydroxybenzaldehyde, which can be seen as a conceptual derivative of our title compound, illustrating the synthetic utility of this substitution pattern. The principles outlined are directly translatable to reactions starting with 4-ethoxy-3-ethylbenzaldehyde for other targets.

Conceptual Workflow: From Precursor to Intermediate

The following diagram illustrates the logical flow from a generalized p-cresol derivative (a structural relative of 4-ethoxy-3-ethylbenzaldehyde) to the corresponding 4-hydroxybenzaldehyde derivative, a crucial step in many pharmaceutical syntheses.[7]

G cluster_0 Oxidation Phase cluster_1 Further Synthesis A p-Cresol Derivative (e.g., 4-methyl-2-ethylphenol) B Oxidation Reaction (Catalyst, Base, O2) A->B Reagents C 4-Hydroxybenzaldehyde Intermediate (e.g., 3-ethyl-4-hydroxybenzaldehyde) B->C Product D Downstream Reactions (e.g., Sulfonation, Amination) C->D Transformation E Final API Precursor or API (e.g., Etamsylate) D->E Final Product

Caption: General workflow for synthesizing 4-hydroxybenzaldehyde derivatives.

Protocol 1: Oxidation of 2-Ethyl-4-methylphenol to 3-Ethyl-4-hydroxybenzaldehyde

This protocol describes the selective oxidation of the methyl group of a p-cresol derivative. This transformation is a foundational step for creating the aldehyde functionality necessary for subsequent reactions. The choice of a cobalt-based catalyst is critical for achieving high selectivity towards the desired aldehyde over other oxidation products.[7]

Materials and Equipment:

  • 2-Ethyl-4-methylphenol

  • Cobalt(II) acetate tetrahydrate

  • Potassium hydroxide

  • Methanol (solvent)

  • High-pressure reactor equipped with gas inlet, stirrer, and temperature control

  • Oxygen gas (O₂)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve 2-ethyl-4-methylphenol (1 equivalent) and Cobalt(II) acetate tetrahydrate (0.05 equivalents) in methanol.

  • Addition of Base: Add a solution of potassium hydroxide (2 equivalents) in methanol to the reactor. Causality Note: The basic medium is essential for the catalytic cycle of the cobalt catalyst and facilitates the deprotonation of the phenolic hydroxyl group, activating the substrate for oxidation.

  • Reaction Execution: Seal the reactor and purge with oxygen. Pressurize the reactor with O₂ to the desired pressure (e.g., 10-15 atm) and heat to 60-70°C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the excess oxygen. Acidify the reaction mixture with dilute HCl until pH ~3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography to yield pure 3-ethyl-4-hydroxybenzaldehyde.

PART 2: Key Synthetic Transformations of the Aldehyde Group

The aldehyde group of 4-ethoxy-3-ethylbenzaldehyde is the primary site of reactivity, enabling its use in constructing a wide array of pharmaceutical intermediates. One of the most powerful and widely used methods for converting aldehydes into amines is Reductive Amination .[2]

Reductive Amination for Amine Synthesis

Reductive amination is a two-step, one-pot process that transforms an aldehyde and an amine into a more substituted amine.[1] First, the amine reacts with the aldehyde to form an intermediate imine (or iminium ion). Second, a reducing agent, added to the same pot, selectively reduces the imine to the target amine.

Mechanism Overview:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of 4-ethoxy-3-ethylbenzaldehyde. This is followed by dehydration to form a C=N double bond (the imine). This step is typically favored under weakly acidic conditions.

  • Reduction: A hydride-based reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to the corresponding amine.[1] These reagents are preferred as they are mild enough not to reduce the starting aldehyde significantly.[1]

G A 4-Ethoxy-3-ethylbenzaldehyde + Primary/Secondary Amine (R₂NH) B Imine/Iminium Ion Formation (Weakly Acidic Catalyst) A->B C Intermediate Imine/Iminium Ion B->C D Reduction (e.g., NaBH₃CN) C->D E Target Secondary/Tertiary Amine D->E

Caption: Logical workflow for a reductive amination reaction.

Protocol 2: Synthesis of N,N-diethyl-N'-((4-ethoxy-3-ethylphenyl)methyl)ethane-1,2-diamine

This protocol provides an example of a direct reductive amination to synthesize a substituted ethylenediamine, a common scaffold in pharmaceutical agents.[8][9]

Materials and Equipment:

  • 4-Ethoxy-3-ethylbenzaldehyde

  • N,N-Diethylethylenediamine

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Dichloromethane (DCM) (solvent)

  • Acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 4-ethoxy-3-ethylbenzaldehyde (1 equivalent) in dichloromethane.

  • Amine Addition: Add N,N-diethylethylenediamine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equivalents). Causality Note: The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced. Without it, the reaction is significantly slower.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. Safety Note: The addition may cause gas evolution. Ensure adequate ventilation.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 20 minutes, then transfer to a separatory funnel.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

PART 3: Data Presentation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediates. For a compound like Etamsylate, which is the diethylamine salt of 2,5-dihydroxybenzenesulfonic acid, specific analytical methods are employed.

Table 1: Typical Analytical Data for Etamsylate
ParameterMethodSpecificationTypical ResultReference
AppearanceVisualWhite crystalline powderConforms[3]
Identification AIR SpectroscopyConforms to reference spectrumConforms-
Identification BUV-Vis Spectroscopyλmax at ~300 nm in 0.1N HCl300 nm[10]
Assay (Purity)HPLC≥ 99.0%99.89%[3]
Melting PointCapillary Method127 - 131 °C128 °C[4]
pH (10% aq. solution)Potentiometry4.5 - 5.55.1[4]

Note: Data presented are typical values and may vary based on the specific synthetic batch and analytical conditions.

UV-Vis spectrophotometry is a straightforward and reliable method for the quantitative analysis of Etamsylate in bulk and pharmaceutical dosage forms.[10][11][12] The linearity of the method is typically established across a range of concentrations, for example, 10–35 µg/ml, with a high correlation coefficient (r² > 0.999).[10]

PART 4: Safety and Handling

As a professional researcher, adherence to safety protocols is non-negotiable.

  • 4-Ethoxy-3-ethylbenzaldehyde: This compound should be handled in a well-ventilated area.[13] It is combustible and should be kept away from heat and open flames.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid ingestion and inhalation.[13][15]

  • Reagents: Many reagents used in these protocols, such as sodium triacetoxyborohydride and strong acids/bases, have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

4-Ethoxy-3-ethylbenzaldehyde stands out as a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its utility is primarily derived from the reactivity of the aldehyde group, which allows for reliable and high-yielding transformations such as reductive amination. The protocols and data presented herein demonstrate the practical application of this building block, providing a solid foundation for researchers in process development and medicinal chemistry to design and execute efficient synthetic routes towards complex and important pharmaceutical targets.

References

  • I. Kubra, L. J. M. Rao, "4-Ethoxy-3-methoxybenzaldehyde", Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 11, p. o1728, 2013. [Online]. Available: [Link]

  • CP Lab Safety, "4-Ethylbenzaldehyde, 500mL, Each". [Online]. Available: [Link]

  • PubChem, "4-Ethoxy-3-methoxybenzaldehyde". [Online]. Available: [Link]

  • PubChem, "4-Ethoxy-3-hydroxybenzaldehyde". [Online]. Available: [Link]

  • S. Begum et al., "Validated method for estimation of ethamsylate by UV-spectroscopy", International Journal of Pharmaceutical and Life Sciences, 2021. [Online]. Available: [Link]

  • Google Patents, "CN102942509B - Synthetic method of etamsylate". [Online].
  • Google Patents, "CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde". [Online].
  • Y. Li et al., "3-Ethoxy-4-hydroxybenzaldehyde", Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 10, p. o2008, 2008. [Online]. Available: [Link]

  • N. A. Ke et al., "Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives", E-Journal of Chemistry, vol. 8, no. 1, pp. 239-244, 2011. [Online]. Available: [Link]

  • Google Patents, "CN108084033B - Preparation method of N, N-diethyl ethylenediamine". [Online].
  • Google Patents, "CN109467522A - A method of producing high-purity etamsylate". [Online].
  • Google Patents, "WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde". [Online].
  • J. A. Ashenhurst, "Reductive Amination, and How It Works", Master Organic Chemistry, 2017. [Online]. Available: [Link]

  • Wikipedia, "Reductive amination". [Online]. Available: [Link]

  • S. J. Rajput, A. G. Tandel, "Development and Validation of UV Spectrophotometric method for estimation of Ethamsylate in bulk and pharmaceutical dosage forms", Asian Journal of Research in Chemistry, vol. 2, no. 2, pp. 165-167, 2009. [Online]. Available: [Link]

  • A. M. El-Didamony, "Kinetic spectrophotometric determination of ethamsylate in dosage forms", Acta Pharmaceutica, vol. 56, no. 3, pp. 277-287, 2006. [Online]. Available: [Link]

  • Google Patents, "CN103012156B - Preparation method of N,N-diethylethylenediamine". [Online].
  • A. M. El-Didamony, "Kinetic Spectrophotometric Determination of Ethamsylate in Dosage Forms", ResearchGate, 2006. [Online]. Available: [Link]

  • Fisher Scientific, "SAFETY DATA SHEET - 4-Ethylbenzaldehyde", Revision Date 08-Feb-2024. [Online]. Available: [Link]

  • Google Patents, "EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives". [Online].
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  • Google Patents, "CN104447428A - Preparation method of etamsylate". [Online].
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  • Google Patents, "US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives". [Online].
  • Wikipedia, "Diethylamine". [Online]. Available: [Link]

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Application

Application Notes and Protocols: The Versatile Role of 4-Ethoxy-3-ethylbenzaldehyde in Modern Fragrance Synthesis

These comprehensive application notes serve as a technical guide for researchers, scientists, and professionals in the fragrance and flavor industry, detailing the synthesis and application of 4-ethoxy-3-ethylbenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and professionals in the fragrance and flavor industry, detailing the synthesis and application of 4-ethoxy-3-ethylbenzaldehyde. This document provides in-depth protocols for the utilization of this aromatic aldehyde in the creation of novel fragrance compounds, underpinned by established chemical principles and practical insights.

Introduction: The Olfactory Promise of Substituted Benzaldehydes

Aromatic aldehydes are foundational to the palette of perfumers, offering a wide spectrum of scents ranging from sweet and fruity to spicy and floral. 4-Ethoxy-3-ethylbenzaldehyde, a derivative of benzaldehyde, is a compound of particular interest due to the interplay of its ether and alkyl functionalities. While direct, extensive literature on its specific olfactory profile is emerging, we can infer its characteristics from closely related and well-documented fragrance molecules. The presence of the ethoxy group, as seen in the intensely sweet and creamy ethyl vanillin, suggests a potential for warm, vanilla-like, and gourmand notes. The ethyl group at the meta position can be expected to introduce a subtle spicy or fruity nuance, adding complexity and uniqueness to its aromatic signature.

This guide will first detail a robust, two-step synthesis of 4-ethoxy-3-ethylbenzaldehyde, a crucial prerequisite for its application. Subsequently, we will explore its utility as a versatile building block in several key reactions for fragrance synthesis, including the formation of Schiff bases, the Wittig reaction, Grignard reactions, and aldol condensations. Each section will provide not only a step-by-step protocol but also a discussion of the underlying chemical principles and the expected olfactory characteristics of the resulting fragrance compounds.

PART 1: Synthesis of 4-Ethoxy-3-ethylbenzaldehyde

The synthesis of 4-ethoxy-3-ethylbenzaldehyde can be efficiently achieved in a two-step process starting from a commercially available or synthesized precursor, 3-ethyl-4-hydroxybenzaldehyde. The first step involves the synthesis of this precursor, followed by a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Synthesis of 3-Ethyl-4-hydroxybenzaldehyde

A plausible and effective method for the synthesis of 3-ethyl-4-hydroxybenzaldehyde is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol.

Protocol 1: Reimer-Tiemann Formylation of 2-Ethylphenol

Causality: This reaction is a classic method for the ortho-formylation of phenols. The reaction proceeds via the formation of a dichlorocarbene intermediate in a basic solution, which then electrophilically attacks the electron-rich phenoxide ion, preferentially at the ortho position due to the directing effect of the hydroxyl group.

Materials and Equipment:

  • 2-Ethylphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide.

  • Heat the solution gently and add chloroform dropwise with vigorous stirring.

  • Maintain the reaction at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 3-ethyl-4-hydroxybenzaldehyde by column chromatography or recrystallization.

Characterization: The structure of the synthesized 3-ethyl-4-hydroxybenzaldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Williamson Ether Synthesis of 4-Ethoxy-3-ethylbenzaldehyde

Protocol 2: Ethylation of 3-Ethyl-4-hydroxybenzaldehyde

Causality: The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[1][2] It involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide ion of 3-ethyl-4-hydroxybenzaldehyde, generated by a base, acts as a nucleophile and attacks the electrophilic ethyl halide in an Sₙ2 reaction.[3]

Materials and Equipment:

  • 3-Ethyl-4-hydroxybenzaldehyde

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask containing 3-ethyl-4-hydroxybenzaldehyde and a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate or sodium hydroxide.

  • Stir the mixture at room temperature to form the phenoxide.

  • Add ethyl iodide or ethyl bromide to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-ethoxy-3-ethylbenzaldehyde.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Characterization Data (Analogues): While specific data for 4-ethoxy-3-ethylbenzaldehyde is not readily available in public literature, the following data for structurally similar compounds can be used for comparison:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-Ethoxybenzaldehyde 9.87 (s, 1H), 7.82 (d, 2H), 6.96 (d, 2H), 4.12 (q, 2H), 1.45 (t, 3H)190.7, 164.2, 131.9, 130.1, 114.5, 64.1, 14.62830-2695 (aldehyde C-H), 1697 (C=O)
4-Ethoxy-3-methoxybenzaldehyde 9.85 (s, 1H), 7.44 (d, 1H), 7.41 (s, 1H), 6.97 (d, 1H), 4.19 (q, 2H), 3.94 (s, 3H), 1.51 (t, 3H)190.9, 154.7, 149.8, 129.8, 126.6, 111.9, 111.1, 64.6, 56.1, 14.7~1680 (C=O), ~2830, ~2730 (aldehyde C-H)

Note: The expected spectroscopic data for 4-ethoxy-3-ethylbenzaldehyde would show characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, the ethoxy group (quartet around 4.1 ppm and triplet around 1.4 ppm), and the ethyl group on the ring (quartet around 2.7 ppm and triplet around 1.2 ppm).

PART 2: Application in Fragrance Synthesis

4-Ethoxy-3-ethylbenzaldehyde serves as a versatile starting material for the synthesis of a variety of fragrance molecules. The following protocols detail its application in key synthetic transformations.

Application 1: Synthesis of Schiff Bases for Floral and Powdery Notes

Causality: The condensation reaction between an aldehyde and a primary amine forms a Schiff base, also known as an imine.[4] These compounds are often colored and can possess unique and powerful odors. In perfumery, Schiff bases are valued for their ability to create complex floral and powdery notes. The reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate which then dehydrates to form the imine.

Protocol 3: Synthesis of a Schiff Base from 4-Ethoxy-3-ethylbenzaldehyde and Methyl Anthranilate

Materials and Equipment:

  • 4-Ethoxy-3-ethylbenzaldehyde

  • Methyl anthranilate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-ethoxy-3-ethylbenzaldehyde and methyl anthranilate in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the ethanol under reduced pressure and purify the resulting oil or solid by column chromatography or recrystallization.

Expected Olfactory Profile: The resulting Schiff base is expected to have a complex floral and fruity aroma, combining the anticipated sweet, vanilla-like notes of the aldehyde with the characteristic fruity, grape-like scent of methyl anthranilate.

Schiff_Base_Formation aldehyde 4-Ethoxy-3-ethylbenzaldehyde intermediate Hemiaminal Intermediate aldehyde->intermediate + amine Methyl Anthranilate amine->intermediate schiff_base Schiff Base (Fragrance Molecule) intermediate->schiff_base - H₂O water H₂O caption Workflow for Schiff Base Synthesis

Caption: Workflow for Schiff Base Synthesis

Application 2: Wittig Reaction for the Creation of Cinnamic Derivatives

Causality: The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[5] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[6] This reaction is highly valuable in fragrance synthesis for creating cinnamic aldehyde and ester derivatives, which often possess spicy, floral, and fruity notes.

Protocol 4: Synthesis of an Ethyl Cinnamate Derivative

Materials and Equipment:

  • 4-Ethoxy-3-ethylbenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Toluene or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-ethoxy-3-ethylbenzaldehyde in a suitable solvent such as toluene or dichloromethane.

  • Add an equimolar amount of (carbethoxymethylene)triphenylphosphorane to the solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product will be a mixture of the desired ethyl cinnamate derivative and triphenylphosphine oxide.

  • Purify the product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

Expected Olfactory Profile: The resulting ethyl 4-ethoxy-3-ethylcinnamate is anticipated to have a warm, spicy, and fruity aroma, with balsamic and cinnamon-like undertones.

Wittig_Reaction aldehyde 4-Ethoxy-3-ethylbenzaldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane + ylide Phosphorus Ylide ylide->oxaphosphetane alkene Cinnamate Derivative (Fragrance Molecule) oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide caption Wittig Reaction Workflow

Caption: Wittig Reaction Workflow

Application 3: Grignard Reaction for the Synthesis of Fragrant Alcohols

Causality: The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[7][8] This reaction is instrumental in the synthesis of secondary and tertiary alcohols, which are often valuable fragrance ingredients with floral, fruity, or woody scents.[4]

Protocol 5: Synthesis of a Secondary Alcohol via Grignard Reaction

Materials and Equipment:

  • 4-Ethoxy-3-ethylbenzaldehyde

  • Methylmagnesium bromide (or other Grignard reagent) in diethyl ether or THF

  • Anhydrous diethyl ether or THF

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Place a solution of 4-ethoxy-3-ethylbenzaldehyde in anhydrous diethyl ether or THF in the flask.

  • Cool the flask in an ice bath.

  • Add the Grignard reagent (e.g., methylmagnesium bromide) dropwise from the dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography or distillation.

Expected Olfactory Profile: The resulting 1-(4-ethoxy-3-ethylphenyl)ethanol is expected to possess a mild, floral, and slightly fruity aroma, potentially with creamy and woody undertones.

Grignard_Reaction aldehyde 4-Ethoxy-3-ethylbenzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide + grignard Grignard Reagent (e.g., CH₃MgBr) grignard->alkoxide alcohol Secondary Alcohol (Fragrance Molecule) alkoxide->alcohol Acidic Workup caption Grignard Reaction Workflow

Caption: Grignard Reaction Workflow

Application 4: Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones

Causality: The aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. In a crossed aldol condensation, an enolate-forming carbonyl compound reacts with a non-enolizable aldehyde, such as 4-ethoxy-3-ethylbenzaldehyde. The resulting β-hydroxy carbonyl compound can then undergo dehydration to form an α,β-unsaturated ketone, many of which are valuable fragrance materials with warm, spicy, and floral notes.

Protocol 6: Crossed Aldol Condensation with Acetone

Materials and Equipment:

  • 4-Ethoxy-3-ethylbenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • Add acetone to the cooled basic solution with stirring.

  • Slowly add 4-ethoxy-3-ethylbenzaldehyde to the reaction mixture.

  • Continue stirring at room temperature for several hours. The product may precipitate during the reaction.

  • If a precipitate forms, collect it by filtration, wash with cold water, and recrystallize from ethanol.

  • If no precipitate forms, pour the reaction mixture into cold water and extract with a suitable organic solvent.

  • Wash, dry, and concentrate the organic extract to obtain the crude product, which can then be purified.

Expected Olfactory Profile: The resulting 4-(4-ethoxy-3-ethylphenyl)but-3-en-2-one is expected to have a warm, spicy, and somewhat fruity aroma, with potential creamy and hay-like undertones.

Conclusion

4-Ethoxy-3-ethylbenzaldehyde is a highly promising and versatile building block in the synthesis of novel fragrance ingredients. Its anticipated olfactory profile, combining sweet, vanilla-like notes with spicy and fruity nuances, makes it an attractive target for perfumers seeking to create unique and complex scents. The synthetic protocols detailed in these application notes provide a solid foundation for the preparation and utilization of this valuable aromatic aldehyde, opening avenues for the development of new and exciting fragrance compositions. As with all chemical syntheses, appropriate safety precautions should be taken, and all synthesized compounds should be thoroughly characterized to confirm their identity and purity.

References

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025). [Link]

  • The Good Scents Company. 4-ethyl benzaldehyde. [Link]

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  • LINDENII AROMA. Ethyl Vanillin. [Link]

  • All About Drugs. 4-Ethoxybenzaldehyde NMR. (2014). [Link]

  • SpectraBase. 4-Ethoxybenzaldehyde. [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

  • ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • PubChem. 4-Ethoxy-3-methoxybenzaldehyde. [Link]

  • ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... [Link]

  • PubChem. 4-Ethoxy-3-hydroxybenzaldehyde. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011). [Link]

  • Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. (2023). [Link]

  • Master Organic Chemistry. The Wittig Reaction - Master Organic Chemistry. (2018). [Link]

  • The Good Scents Company. 4-ethoxy-3-anisaldehyde. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). [Link]

  • YouTube. Williamson Ether Synthesis. (2018). [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • BC Fragrance. Ethyl Vanillin. [Link]

  • The Scent Bar. Ethyl Vanillin vs Vanillin: What Really Makes Your Vanilla Perfume Smell Sweet?. [Link]

  • The Good Scents Company. 4-ethyl benzaldehyde 4-ethylbenzaldehyde. [Link]

  • Olfactorian. Ethyl Vanillin | Perfume Material. [Link]

Sources

Method

GC-MS Analysis of 4-Ethoxy-3-ethylbenzaldehyde and its Reaction Products: A Comprehensive Protocol and Application Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of 4-Ethoxy-3-ethylbenzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of 4-Ethoxy-3-ethylbenzaldehyde and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers in synthetic chemistry, drug discovery, and quality control, offering in-depth methodologies from sample preparation to data interpretation. We will explore the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Introduction and Scientific Context

4-Ethoxy-3-ethylbenzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and flavor compounds. The aldehyde functional group is highly reactive and can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.

Monitoring the progress of reactions involving 4-Ethoxy-3-ethylbenzaldehyde and identifying the resultant products and byproducts is critical for process optimization, yield calculation, and ensuring the purity of the final compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] The GC component separates the volatile and semi-volatile compounds in a reaction mixture based on their boiling points and interactions with the stationary phase, while the MS component provides detailed structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio.[1]

This document serves as a practical guide, grounded in established analytical principles, to develop and implement a reliable GC-MS method for the analysis of complex reaction mixtures containing 4-Ethoxy-3-ethylbenzaldehyde and its derivatives.

Foundational Principles: Why GC-MS is the Right Tool

The choice of GC-MS is predicated on the physicochemical properties of the target analytes. Aromatic aldehydes and their likely derivatives (alcohols, esters, etc.) are typically volatile enough to be amenable to gas chromatography without derivatization.[2]

  • Gas Chromatography (GC): The separation in GC is governed by the partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[1] Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. By using a temperature-programmed oven, a wide range of compounds with different volatilities can be effectively separated.

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is the most common ionization technique for GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.[1] This fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparing it to spectral libraries. The molecular ion peak (M+), if present, provides the molecular weight of the compound.[3]

Experimental Workflow and Protocols

The overall process, from sample acquisition to final data analysis, follows a structured pathway designed to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation ReactionMixture Reaction Mixture Dilution Dilution & Internal Standard Spiking ReactionMixture->Dilution Filtration Filtration Dilution->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra LibrarySearch Library Search & Fragmentation Analysis MassSpectra->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Sources

Application

Microwave-Assisted Synthesis Protocols: Functionalization of 4-Ethoxy-3-ethylbenzaldehyde

[1] Executive Summary This Application Note details the microwave-assisted synthesis (MAS) protocols for the functionalization of 4-Ethoxy-3-ethylbenzaldehyde (CAS 883536-96-7) . While conventional thermal heating for be...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the microwave-assisted synthesis (MAS) protocols for the functionalization of 4-Ethoxy-3-ethylbenzaldehyde (CAS 883536-96-7) . While conventional thermal heating for benzaldehyde derivatives often requires prolonged reflux times (2–12 hours) and high solvent volumes, MAS offers a kinetic advantage, typically reducing reaction times to under 20 minutes while improving yield profiles.[1]

This guide focuses on two critical transformations relevant to drug discovery and materials science:

  • Knoevenagel Condensation: For the synthesis of acrylonitrile and coumarin scaffolds.

  • Schiff Base Formation: For the generation of azomethine-linked bioactive ligands.[2][3]

Target Audience: Medicinal Chemists, Process Engineers, and Green Chemistry Researchers.[1]

Substrate Profile & Reactivity Analysis[1][4][5]

Compound: 4-Ethoxy-3-ethylbenzaldehyde Structure Analysis:

  • Electronic Effect: The 4-ethoxy group is a strong electron-donating group (EDG) via resonance.[2] This increases electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde.[1] Consequently, nucleophilic attacks (as in Knoevenagel or Schiff base reactions) have a higher activation energy barrier.[1]

  • Steric Effect: The 3-ethyl group introduces steric bulk ortho to the functional center.[2] While less hindering than a tert-butyl group, it can retard the approach of bulky nucleophiles.[2][1]

  • MAS Advantage: Microwave irradiation efficiently overcomes the activation energy barrier imposed by the EDG and steric hindrance, driving the reaction to completion through rapid dielectric heating and dipolar polarization effects.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation

Objective: Synthesis of 2-(4-ethoxy-3-ethylbenzylidene)malononitrile. Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.[2]

Materials
  • Substrate: 4-Ethoxy-3-ethylbenzaldehyde (1.0 mmol, ~178 mg)

  • Reagent: Malononitrile (1.1 mmol, 73 mg)[1]

  • Catalyst: Piperidine (2 drops) or Ammonium Acetate (10 mol%)[1]

  • Solvent: Ethanol (2 mL) - High loss tangent (tan δ = 0.941) ensures efficient microwave absorption.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve the aldehyde and malononitrile in Ethanol.

  • Catalysis: Add the catalyst. The solution should remain clear or turn slightly yellow.

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power

    • Set Temperature: 80 °C

    • Hold Time: 5 – 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Cool the vial to room temperature using compressed air (integrated in most reactors).

  • Crystallization: Pour the reaction mixture into ice-cold water (10 mL). The product typically precipitates as a solid. Filter, wash with cold water/ethanol (9:1), and dry.[1]

Self-Validating Check:

  • TLC Monitoring: (Mobile Phase: Hexane:EtOAc 8:2). The starting material (Aldehyde) spot will disappear.[1] The product (Olefin) will appear as a UV-active spot with a lower Rf value than the aldehyde due to the nitrile polarity, or higher depending on the specific stationary phase interaction, but clearly distinct.[1]

  • NMR Verification: Disappearance of the singlet aldehyde proton (~9.8 ppm) and appearance of the vinylic proton singlet (~7.6–8.0 ppm).[1]

Protocol B: Microwave-Assisted Schiff Base Formation

Objective: Synthesis of N-(4-ethoxy-3-ethylbenzylidene)aniline derivatives. Relevance: Precursors for antimicrobial agents and liquid crystals.

Materials
  • Substrate: 4-Ethoxy-3-ethylbenzaldehyde (1.0 mmol)

  • Reagent: Aniline derivative (e.g., 4-Fluoroaniline, 1.0 mmol)

  • Catalyst: Glacial Acetic Acid (1 drop)

  • Solvent: Ethanol (Abs.) or Solvent-Free (Neat)

Step-by-Step Methodology
  • Mixing: Combine the aldehyde and amine in a microwave vessel.

    • Optimization Note: If performing solvent-free (neat), mix the two solids/liquids thoroughly until a paste forms.[2][1] If using solvent, dissolve in minimal Ethanol (1–2 mL).[1]

  • Irradiation:

    • Power: 150 W (Max)[1]

    • Temperature: 90 °C

    • Time: 2 – 5 minutes

  • Observation: A rapid color change (often to bright yellow or orange) indicates imine formation.

  • Workup:

    • For Solvent-Free: Recrystallize the crude solid directly from hot ethanol.

    • For Solution: Cool to 0 °C to induce precipitation.[2] If no precipitate forms, remove solvent under reduced pressure.[1]

Data Summary: Conventional vs. Microwave

ParameterConventional RefluxMicrowave SynthesisImprovement Factor
Reaction Time 3 – 6 Hours2 – 10 Minutes18x – 90x Faster
Yield 65 – 75%85 – 96%+20% Yield
Solvent Usage 20 – 50 mL0 – 2 mLGreen Chemistry
Energy Profile Continuous HeatingTargeted Dielectric HeatingHigh Efficiency

Workflow Visualization

The following diagram illustrates the decision logic and workflow for processing this aldehyde under microwave irradiation.

MAS_Workflow Start Start: 4-Ethoxy-3-ethylbenzaldehyde Reaction_Choice Select Transformation Start->Reaction_Choice Path_A Path A: Knoevenagel (C-C Bond Formation) Reaction_Choice->Path_A Path_B Path B: Schiff Base (C-N Bond Formation) Reaction_Choice->Path_B Cond_A Reagents: Malononitrile + Piperidine Solvent: EtOH MW: 80°C, 10 min Path_A->Cond_A Cond_B Reagents: Primary Amine + AcOH Solvent: Neat or EtOH MW: 90°C, 3 min Path_B->Cond_B Monitor Monitor: TLC / GC-MS (Check Aldehyde Consumption) Cond_A->Monitor Cond_B->Monitor Workup Workup: Cool & Precipitate Monitor->Workup Complete Final Final Product: Isolated Solid Workup->Final

Figure 1: Decision matrix and process flow for the microwave-assisted functionalization of 4-Ethoxy-3-ethylbenzaldehyde.

Troubleshooting & Optimization

Dielectric Heating Physics

Ethanol is the recommended solvent because it possesses a high permanent dipole moment, allowing it to couple effectively with the oscillating electric field of the microwave (2.45 GHz).[1]

  • Problem: Reaction temperature overshoots.

  • Solution: The 4-ethoxy group increases the molecule's polarity, potentially increasing microwave absorption of the substrate itself.[1] Reduce power input or use the "Power Cycling" feature on your reactor.

Steric Hindrance Management

If the 3-ethyl group causes low conversion with bulky nucleophiles (e.g., substituted anilines):

  • Increase Temperature: Raise to 110 °C.

  • Switch Solvent: Use Acetic Acid as both solvent and catalyst (for Schiff bases), as it has a very high loss tangent at elevated temperatures.

References

  • Microwave-Assisted Knoevenagel Condensation

    • Title: "Catalyst-free green synthesis of tetrahydro-benzo[b]pyrans in magnetized water" (Contextual basis for aldehyde reactivity).[2]

    • Source: ResearchG
    • URL:

  • Schiff Base Synthesis Protocols

    • Title: "Microwave Assisted Synthesis of Some New Schiff's Bases" (Protocol adaptation for ethyl-substituted benzaldehydes).[2]

    • Source: Asian Journal of Chemistry.[4]

    • URL:[1]

  • General Microwave Methodology

    • Title: "Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy" (Fundamentals of dielectric heating).[2]

    • Source: International Journal of Research in Pharmacy and Allied Science.
    • URL:

  • Compound Data (4-Ethoxy-3-ethylbenzaldehyde)

    • Title: "4-Ethoxy-3-ethylbenzaldehyde CAS 883536-96-7 Properties".
    • Source: CymitQuimica / PubChem.
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formylation of 3-Ethyl-4-Ethoxyphenol

Executive Summary: The Substrate Challenge In the synthesis of pharmaceutical intermediates (such as analogues of ethylvanillin or precursors for liquid crystals), 3-ethyl-4-ethoxyphenol presents a unique regiochemical c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

In the synthesis of pharmaceutical intermediates (such as analogues of ethylvanillin or precursors for liquid crystals), 3-ethyl-4-ethoxyphenol presents a unique regiochemical challenge.

Unlike simple phenols, this substrate has a "blocked" para-position (4-ethoxy) and a sterically hindered ortho-position (2-position, flanked by the 3-ethyl group). Consequently, the primary objective is usually ortho-formylation at the 6-position to yield 5-ethyl-4-ethoxy-2-hydroxybenzaldehyde .

This guide addresses the specific side reactions arising from the competition between the hindered 2-position and the free 6-position, as well as method-specific byproducts.

Critical Reaction Pathways & Side Products[1]

The following diagram maps the kinetic vs. thermodynamic landscape of this reaction.

ReactionPathways Substrate 3-Ethyl-4-Ethoxyphenol (Substrate) Target Target Product (6-Formyl Isomer) Major Product Substrate->Target Path A: Preferred (Less Hindered) Side2 Side Product A (2-Formyl Isomer) Sterically Hindered Substrate->Side2 Path B: Minor (Steric Clash w/ 3-Et) Polymer Side Product C Resins/Tars (Polymerization) Substrate->Polymer High Temp / Acid SideBis Side Product B (2,6-Diformyl) Over-reaction Target->SideBis Excess Reagent Side2->SideBis Excess Reagent

Figure 1: Reaction landscape for 3-ethyl-4-ethoxyphenol. Path A is favored due to the steric bulk of the ethyl group at position 3 blocking Path B.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomer Control[2][3]

Q: I am seeing ~10-15% of an impurity eluting close to my product. NMR suggests it's an aldehyde. Is this the 2-isomer? A: Yes, this is highly likely the 2-formyl isomer (aldehyde inserted between the OH and the 3-Ethyl group).

  • The Cause: While the 3-ethyl group provides steric hindrance, highly reactive electrophiles (like the Vilsmeier reagent) can still attack this position, especially at higher temperatures.

  • The Fix: Switch to the Mg-Mediated (Skattebøl) Method . The magnesium ion forms a coordinate complex with the phenoxide oxygen and the paraformaldehyde. This "delivery mechanism" is extremely sensitive to steric crowding and will almost exclusively target the unhindered 6-position.

Q: Can I separate the 2-isomer from the 6-isomer if I already have a mixture? A: Separation is difficult due to similar polarity. However, the 6-isomer (target) often has a higher melting point and greater crystallinity due to stronger intramolecular hydrogen bonding (unperturbed by the ethyl group).

  • Action: Try recrystallization from Ethanol/Water (9:1) rather than column chromatography.[1]

Category B: Chemical Purity & Side Reactions

Q: My reaction mixture turned into a black tar/resin. What happened? A: You have encountered Phenol-Formaldehyde Polymerization .

  • Context: This is common in acid-catalyzed methods (Duff or Gattermann) or if the Vilsmeier reaction overheats.

  • The Mechanism: The phenol reacts with formaldehyde to form methylol species, which then cross-link.

  • The Fix: Ensure strict temperature control. If using the Mg-method, do not exceed reflux temperatures of the specific solvent (usually THF or Acetonitrile) and ensure the paraformaldehyde is dry (depolymerizes cleanly).

Q: I see a "des-ethyl" impurity (loss of ethyl group). A: This is rare but indicates Ipso-substitution or acid-catalyzed dealkylation.

  • The Cause: Extremely strong Lewis acids (like AlCl3) or high temperatures in acidic media can cause the ethyl group to migrate or cleave.

  • The Fix: Avoid Friedel-Crafts conditions. Use the mild MgCl2/Et3N protocol.

Q: I am detecting a chlorinated byproduct (M+ + 34/36). A: This is specific to the Vilsmeier-Haack reaction.

  • The Cause: The intermediate chloroiminium ion can occasionally act as a chlorinating agent, replacing the hydroxyl group or attacking the ring if the quench is inefficient.

  • The Fix: Ensure the hydrolysis step (quenching) is thorough. Heat the aqueous quench to 50-60°C to fully hydrolyze the intermediate before extraction.

Recommended Protocols

Protocol A: Mg-Mediated Ortho-Formylation (The "Gold Standard")

Best for: High regioselectivity (Targeting 6-position), avoiding tars.

Reagents:

  • 3-Ethyl-4-ethoxyphenol (1.0 eq)

  • Anhydrous MgCl2 (1.5 eq)

  • Triethylamine (Et3N) (3.75 eq)

  • Paraformaldehyde (PFA) (6.0 eq)

  • Solvent: Dry THF or Acetonitrile

Step-by-Step:

  • Complex Formation: In a flame-dried flask under Nitrogen, dissolve the phenol in dry THF. Add MgCl2 and Et3N.[2][3][4][5] Stir at room temperature for 15-20 mins. The mixture will become a thick slurry (Mg-phenoxide formation).

  • Addition: Add the Paraformaldehyde in one portion.

  • Reaction: Heat to reflux (66°C for THF) for 3–6 hours. Monitor by TLC/HPLC.

    • Note: The color usually changes to bright yellow (magnesium-salicylaldehyde salt).

  • Quench: Cool to RT. Pour into cold 1N HCl or 10% H2SO4. Stir until the yellow solid dissolves and the organic layer separates.

  • Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over Na2SO4.

Protocol B: Vilsmeier-Haack Formylation

Best for: Scale-up if Mg-reagents are too costly, accepting lower regioselectivity.

Reagents:

  • Substrate (1.0 eq)

  • POCl3 (1.2 eq)

  • DMF (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step:

  • Vilsmeier Reagent: Cool DMF to 0°C. Dropwise add POCl3. Stir 15 mins (formation of white precipitate/salt).

  • Substrate Addition: Dissolve phenol in DCM and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to RT, then reflux (40°C) for 2-4 hours.

  • Hydrolysis (Critical): Pour reaction mixture into crushed ice/Sodium Acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium salt.

Comparative Data: Method Selection

FeatureMg-Mediated (Skattebøl)Vilsmeier-HaackDuff Reaction
Regioselectivity (6-CHO) Excellent (>95:5)Moderate (85:15)Poor
Reaction Conditions Mild, BasicAcidic, Moisture SensitiveStrongly Acidic
Major Side Reaction Methoxymethylation (if prolonged)Chlorination / Des-ethylationPolymerization (Tars)
Yield High (80-90%)Moderate (60-75%)Low (<40%)

Troubleshooting Logic Tree

Troubleshooting Start Identify Issue Issue1 Low Yield / Unreacted SM Start->Issue1 Issue2 Impurity: Regioisomer (2-CHO) Start->Issue2 Issue3 Impurity: Black Tar Start->Issue3 Sol1 Check Water Content. Mg-method requires anhydrous conditions. Issue1->Sol1 Sol2 Switch to Mg-Method. Steric control is superior to Vilsmeier. Issue2->Sol2 Sol3 Lower Temp. Reduce acid concentration. Check PFA quality. Issue3->Sol3

Figure 2: Rapid diagnostic tree for common formylation issues.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[4] Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262.[4] Link

    • Key Insight: Establishes the MgCl2/Et3N method as the premier method for ortho-selectivity.
  • Hansen, T. V., & Skattebøl, L. (2005).[2][4] Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link

    • Key Insight: Detailed experimental procedure for Mg-mediated formyl
  • Casiraghi, G., et al. (1980). Selective Reactions Using Metal Phenoxides. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Key Insight: Mechanistic grounding for metal-coordin
  • Vilsmeier, A., & Haack, A. (1927).[6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link

    • Key Insight: The foundational text for the Vilsmeier-Haack reaction, useful for understanding chlorin

Sources

Optimization

Technical Support Guide: Minimizing Byproduct Formation in 4-Ethoxy-3-ethylbenzaldehyde Synthesis

Introduction 4-Ethoxy-3-ethylbenzaldehyde (CAS: N/A for specific isomer, generic alkyl-alkoxybenzaldehyde class) is a critical intermediate in the synthesis of PPAR agonists (e.g., Saroglitazar analogs) and liquid crysta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethoxy-3-ethylbenzaldehyde (CAS: N/A for specific isomer, generic alkyl-alkoxybenzaldehyde class) is a critical intermediate in the synthesis of PPAR agonists (e.g., Saroglitazar analogs) and liquid crystal mesogens.[1][2] High purity is non-negotiable; even trace regioisomers or oxidation byproducts can act as chain terminators in subsequent condensation steps or trigger false positives in biological assays.[2]

This guide addresses the two primary synthetic routes:

  • The Vilsmeier-Haack Formylation (Direct formylation of 1-ethoxy-2-ethylbenzene).[1][2]

  • The O-Alkylation (Ethylation of 3-ethyl-4-hydroxybenzaldehyde).[1][2]

Module 1: The Vilsmeier-Haack Route

Substrate: 1-Ethoxy-2-ethylbenzene (2-Ethylphenetole) Reagents: POCl₃ / DMF (Dimethylformamide)[1][2][3]

Critical Issue: Regioselectivity & Isomer Formation

The primary challenge in this route is directing the formyl group (-CHO) to the para-position relative to the ethoxy group (Position 4) while avoiding the ortho-position (Position 6) or the position para to the ethyl group.[1][2]

  • Electronic Logic: The ethoxy group (-OEt) is a stronger activator than the ethyl group (-Et).[1][2] Both are ortho/para directors.[2]

  • Steric Logic: The position between the two substituents (Position 2) is sterically blocked.[2] The primary competition is between Position 4 (para to OEt) and Position 6 (ortho to OEt).[2]

Troubleshooting Guide: Minimizing Regioisomers
SymptomProbable CauseCorrective ActionMechanism
High levels of 6-formyl isomer (Ortho impurity) Reaction temperature > 80°CReduce Temperature: Maintain reaction at 60-70°C.Higher temps overcome the steric barrier of the ortho position (Thermodynamic control).[1][2] Lower temps favor the para product (Kinetic control).[2]
Dimer formation (Diarylmenthane) Excess substrate relative to Vilsmeier reagentStoichiometry Adjustment: Use 1.2 - 1.5 eq of Vilsmeier reagent per eq of substrate.[1][2]Excess activated aromatic rings attack the newly formed aldehyde/iminium species if the reagent is depleted.[2]
"Tarry" or dark reaction mixture Thermal decomposition of Vilsmeier complexControlled Addition: Add POCl₃ to DMF at <10°C, then add substrate.Exothermic formation of the chloroiminium salt can degrade DMF if not cooled, producing dimethylamine impurities.
Pathway Visualization: Regioselectivity Logic

VilsmeierSelectivity Substrate 1-Ethoxy-2-ethylbenzene Complex Activated Complex Substrate->Complex Nucleophilic Attack Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Complex Para 4-Ethoxy-3-ethylbenzaldehyde (Major Product) Complex->Para Kinetic Control (Low Temp, Steric Preference) Ortho 6-Formyl Isomer (Byproduct) Complex->Ortho Thermodynamic Control (High Temp)

Figure 1: Mechanistic flow showing the divergence between the desired para-product and the sterically hindered ortho-byproduct based on reaction conditions.

Module 2: The O-Alkylation Route

Substrate: 3-Ethyl-4-hydroxybenzaldehyde Reagents: Ethyl Bromide/Iodide + Base (K₂CO₃ or NaOH)[1][2]

Critical Issue: Cannizzaro Reaction & O- vs. C-Alkylation

Using strong bases (NaOH/KOH) in aqueous media can trigger the Cannizzaro reaction on the aldehyde group (disproportionation into alcohol and acid), drastically reducing yield.[1][2] Furthermore, phenoxide ions are ambident nucleophiles; improper solvent choice can lead to C-alkylation.[1][2]

Troubleshooting Guide: Alkylation Selectivity
SymptomProbable CauseCorrective ActionMechanism
Presence of Benzoic Acid derivative Cannizzaro reaction due to high pHSwitch Base/Solvent: Use K₂CO₃ in Acetone or DMF instead of aqueous NaOH.[1][2]Carbonate is non-nucleophilic enough to avoid attacking the aldehyde carbonyl but strong enough to deprotonate the phenol.[2]
Incomplete Conversion (>10% SM remaining) Poor nucleophilicity or phase separationAdd Phase Transfer Catalyst: Use 5 mol% TBAB (Tetrabutylammonium bromide).[2]TBAB transports the phenoxide ion into the organic phase (if biphasic) or increases "naked" anion reactivity.
C-Alkylated impurities Solvent is too protic (e.g., Ethanol/Water)Use Aprotic Dipolar Solvent: Switch to DMF, DMSO, or Acetone.[2]Protic solvents solvate the oxygen anion, reducing its nucleophilicity and allowing the softer Carbon ring to attack the alkyl halide.
Experimental Protocol: Optimized O-Alkylation
  • Dissolution: Dissolve 1.0 eq of 3-ethyl-4-hydroxybenzaldehyde in Acetone (5 vol).

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃ (granular, not powder, to prevent caking).

  • Reagent Addition: Add 1.2 eq of Ethyl Bromide.

  • Catalysis: Add 0.05 eq of Tetrabutylammonium Bromide (TBAB).

  • Reflux: Heat to mild reflux (55-60°C) for 6-8 hours. Monitor by TLC/HPLC.

  • Workup: Filter inorganic salts hot. Evaporate solvent.[2] Recrystallize from Hexane/Ethyl Acetate.[2]

Module 3: Purification & Isolation Strategy

Even with optimized synthesis, trace isomers may persist.[1] The Bisulfite Adduct Method is the "Self-Validating" purification step for aldehydes.[1][2]

The Bisulfite Protocol
  • Formation: Dissolve crude oil in Ethanol. Add saturated aqueous Sodium Bisulfite (NaHSO₃).[2]

  • Validation: A white precipitate (the bisulfite adduct) should form.[2] Impurities (non-aldehydes, isomers with steric blocking) remain in solution.[2]

  • Wash: Filter the solid and wash with ether to remove organic impurities (unreacted alkyl halides, bis-aryls).[2]

  • Regeneration: Suspend the solid in water and treat with 10% H₂SO₄ or Na₂CO₃ to release the pure aldehyde.[2] Extract into DCM.

FAQ: Rapid Troubleshooting

Q: My final product is turning pink/brown upon storage. Why? A: Benzaldehydes are prone to autoxidation to benzoic acids.[2] The color change indicates the formation of quinoid species or oxidation products.[2] Solution: Store under Nitrogen/Argon at 4°C. Add a trace of BHT (Butylated hydroxytoluene) if downstream applications permit.[2]

Q: In the Vilsmeier route, I see a peak at M+14 in the Mass Spec. A: This is likely the Methyl-aldehyde homolog .[1][2] Check your starting material (1-ethoxy-2-ethylbenzene) purity.[1][2] If it contains traces of 1-ethoxy-2-methylbenzene, you will get the methyl analog.[1][2] Distill your starting material.

Q: Can I use Diethyl Sulfate instead of Ethyl Bromide for alkylation? A: Yes, but Diethyl Sulfate is a more aggressive alkylating agent. While it reacts faster, it increases the risk of over-alkylation or non-specific alkylation if other nucleophilic sites are present. Strict temperature control (<40°C) is required.[2]

References

  • Vilsmeier-Haack Reaction Mechanism & Selectivity

    • Title: "Vilsmeier-Haack Reaction - Detailed Mechanism and Application"[1][2]

    • Source: Chemistry Steps / Organic Chemistry Portal[1][2]

    • Context: Explains the formation of the chloroiminium salt and the electrophilic aromatic substitution preference for para-positions in activ
    • URL:[Link]

  • Alkylation of Hydroxybenzaldehydes (Ethyl Vanillin Analogs)

    • Title: "Synthesis of 3-ethoxy-4-methoxybenzaldehyde and related analogs" (Patent CN107827722B)[1][2]

    • Source: Google Patents[1]

    • Context: Provides industrial protocols for O-alkylation of benzaldehyde derivatives using ethyl bromide and phase transfer c
    • URL
  • Impurity Profiling of Ethoxybenzaldehydes

    • Title: "3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Crystallography and Properties"
    • Source: NIH / PubMed Central (PMC)[2]

    • Context: Discusses the structural properties and stability of ethoxy-benzaldehyde derivatives, relevant for understanding storage stability and dimeriz
    • URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 4-Ethoxy-3-ethylbenzaldehyde

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-Ethoxy-3-ethylbenzaldehyde. The choice of solvent is a critical, yet often underestimated, parameter tha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-Ethoxy-3-ethylbenzaldehyde. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a reaction. This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of solvent effects on the reactivity of this versatile aromatic aldehyde.

Section 1: Fundamental Principles of Solvent Selection

Before diving into specific reaction troubleshooting, it's crucial to understand the fundamental ways a solvent interacts with reactants and intermediates. The selection of an appropriate solvent is not arbitrary; it is a strategic choice to influence reaction rates, yields, and even the reaction pathway itself.[1]

FAQ 1: How are solvents classified, and what is the general impact of each class?

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have a large dipole moment and contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They are excellent at solvating both cations and anions. They can stabilize charged intermediates through hydrogen bonding.[2][3]

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, DMSO, DMF). These solvents have a large dipole moment but lack an O-H or N-H bond. They are good at solvating cations but are less effective at solvating anions, which can leave the anions more "naked" and reactive.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether). These solvents have a low dipole moment and do not effectively solvate charged species. They are primarily used for reactions involving nonpolar reactants.

The following table summarizes the properties of common laboratory solvents and their general application scope.

SolventClassDielectric Constant (ε)General Application Notes
Water (H₂O) Polar Protic80.1Excellent for dissolving salts. Can participate in reactions (hydrolysis). Strong H-bonding.
Methanol (CH₃OH) Polar Protic32.7Good for dissolving polar compounds. Often used in reductions with borohydrides.[4]
Ethanol (C₂H₅OH) Polar Protic24.5Similar to methanol but less polar. A common choice for many organic reactions.[5][6]
Acetonitrile (CH₃CN) Polar Aprotic37.5Dissolves a wide range of compounds. Often used in reactions where free anions are desired.
Dimethylformamide (DMF) Polar Aprotic36.7High boiling point, good for heating reactions. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Excellent solvent for a wide range of compounds, including salts. High boiling point.
Dichloromethane (CH₂Cl₂) Polar Aprotic9.1Good general-purpose solvent for less polar compounds. Volatile.
Tetrahydrofuran (THF) Polar Aprotic7.6A common choice for reactions involving organometallics. Can form peroxides.
Toluene Nonpolar2.4High boiling point for a nonpolar solvent. Good for azeotropic removal of water.
Hexane Nonpolar1.9Used for nonpolar compounds and for reactions where polarity needs to be minimized.[5]

Section 2: Troubleshooting Nucleophilic Additions at the Aldehyde Carbonyl

The most common reactions involving 4-Ethoxy-3-ethylbenzaldehyde target the electrophilic carbon of the aldehyde group.[7][8] Nucleophiles attack this carbon, leading to a tetrahedral intermediate. The solvent plays a pivotal role in stabilizing this transition state and influencing the nucleophile's reactivity.

cluster_nuc_add Nucleophilic Addition Mechanism Reactants Aldehyde + Nucleophile (Nu⁻) TS Tetrahedral Transition State (Developing O⁻ charge) Reactants->TS Attack on C=O Intermediate Tetrahedral Alkoxide Intermediate TS->Intermediate Bond formation Product Addition Product Intermediate->Product Protonation

Caption: General mechanism for nucleophilic addition to an aldehyde.

FAQ 2: My reduction with sodium borohydride (NaBH₄) is slow or incomplete. How can the solvent help?

Issue: You are attempting to reduce 4-Ethoxy-3-ethylbenzaldehyde to the corresponding alcohol, but TLC analysis shows significant starting material even after extended reaction times.

Causality & Solution: The rate of a NaBH₄ reduction is highly dependent on the solvent.[4]

  • Analysis: While NaBH₄ can reduce aldehydes in many solvents, protic solvents like methanol or ethanol are typically the best choice.[4] They accelerate the reaction through two main mechanisms:

    • Carbonyl Activation: The solvent's hydrogen atoms can hydrogen-bond to the carbonyl oxygen, making the carbonyl carbon even more electrophilic and susceptible to attack by the hydride.

    • Stabilization: The protic solvent stabilizes the developing negative charge on the oxygen atom in the transition state.

  • Troubleshooting Steps:

    • Switch to a Protic Solvent: If you are using an aprotic solvent like THF or diethyl ether, the reaction will likely be sluggish.[4] Switch to methanol or ethanol.

    • Check Solubility: Ensure your starting material is fully dissolved. 4-Ethoxy-3-ethylbenzaldehyde is soluble in most organic solvents but has limited water solubility.[9] If using a mixed solvent system (e.g., ethanol/water), ensure a homogenous solution.

    • Temperature: While these reductions often proceed well at room temperature, gentle heating (40-50 °C) can sometimes accelerate a slow reaction.[4]

FAQ 3: I am performing a condensation reaction (e.g., Knoevenagel or Wittig), and my yields are low due to side reactions. Can the solvent be the culprit?

Issue: You are reacting 4-Ethoxy-3-ethylbenzaldehyde with an active methylene compound or a phosphonium ylide, but the desired product yield is low, and you observe a complex mixture of other products.

Causality & Solution: Solvent choice in condensation reactions is critical for controlling the reactivity of the base and the stability of charged intermediates.

  • Analysis: The ethoxy and ethyl groups on the aromatic ring are electron-donating, which slightly reduces the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.[10] Therefore, a strong nucleophile is often required.

    • Polar Aprotic Solvents (DMSO, DMF): These solvents are often ideal for base-catalyzed condensations. They effectively solvate the counter-ion of the base (e.g., K⁺ in potassium carbonate) but poorly solvate the anionic nucleophile. This "naked" nucleophile is highly reactive and promotes the desired reaction.

    • Polar Protic Solvents (Ethanol, Methanol): These solvents can hinder the reaction by solvating and stabilizing the anionic nucleophile, reducing its potency.[2][3] Furthermore, if a strong base is used, it may be partially quenched by the acidic proton of the solvent.

  • Troubleshooting Steps:

    • Solvent Exchange: If using a protic solvent, try switching to a polar aprotic solvent like DMF or acetonitrile to enhance the reactivity of your nucleophile.

    • Water Removal: For reactions sensitive to water (like the Wittig reaction), ensure you are using anhydrous solvents and consider performing the reaction under an inert atmosphere (N₂ or Ar). Toluene can be used to azeotropically remove water before the reaction.

    • Catalyst Solubility: Ensure your base or catalyst is soluble in the chosen solvent. If not, the reaction will be heterogeneous and slow. Sometimes a phase-transfer catalyst can be employed in a biphasic system.

Section 3: Troubleshooting Electrophilic Aromatic Substitution (EAS)

The benzene ring of 4-Ethoxy-3-ethylbenzaldehyde is electron-rich due to the activating effects of the ethoxy and ethyl substituents, making it susceptible to electrophilic aromatic substitution.[11] Both groups are ortho, para-directors. The solvent's primary role here is to facilitate the generation of the electrophile and stabilize the charged intermediate (the arenium ion).[12]

cluster_eas Electrophilic Aromatic Substitution Workflow Start Select EAS Reaction (e.g., Nitration, Halogenation) Gen_E Generate Electrophile (E⁺) Often requires Lewis/Brønsted acid Start->Gen_E Attack Aromatic Ring Attacks E⁺ Gen_E->Attack Intermediate Form Arenium Ion (Carbocation Intermediate) Attack->Intermediate Deprotonate Base removes Proton Intermediate->Deprotonate Product Substituted Product + H⁺ Deprotonate->Product

Caption: Key steps in an Electrophilic Aromatic Substitution reaction.

FAQ 4: My Friedel-Crafts acylation is failing. Is my solvent choice incorrect?

Issue: You are attempting to acylate the ring using a Lewis acid catalyst (e.g., AlCl₃) and an acyl halide, but the reaction does not proceed.

Causality & Solution: Lewis acids like AlCl₃ are highly reactive and can be complexed or deactivated by certain solvents.

  • Analysis: Friedel-Crafts reactions are notoriously sensitive to the reaction medium.

    • Coordinating Solvents: Solvents with lone pairs of electrons, such as ethers (THF), alcohols, or even polar aprotic solvents like DMF, can act as Lewis bases and coordinate strongly with the Lewis acid catalyst. This deactivates the catalyst, preventing it from activating the acyl halide to generate the necessary acylium ion electrophile.

    • Appropriate Solvents: The best solvents are typically non-coordinating and relatively nonpolar. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are classic choices. Nitrobenzene is sometimes used for deactivated rings, but that is not a concern here.

  • Troubleshooting Steps:

    • Use a Non-Coordinating Solvent: Immediately switch to a solvent like dichloromethane or 1,2-dichloroethane. Ensure the solvent is rigorously dried, as water will also quench the catalyst.

    • Check Reactant Purity: Ensure the 4-Ethoxy-3-ethylbenzaldehyde is pure. The aldehyde group itself can coordinate with the Lewis acid, which often requires using a slight excess of the catalyst.

FAQ 5: I'm getting a mixture of isomers in my nitration/halogenation reaction. How can I improve regioselectivity?

Issue: You are performing an EAS reaction and obtaining a mixture of products substituted at different positions on the ring, making purification difficult.

Causality & Solution: While the directing effects of the substituents are primary, the solvent can influence the transition state energies, subtly altering the ratio of ortho, meta, and para products.

  • Analysis: The ethoxy and ethyl groups are both ortho, para-directing. Steric hindrance from the ethyl and ethoxy groups will likely disfavor substitution at the 2- and 5-positions, suggesting the 6-position is the most likely site of substitution. However, solvent polarity can play a role.

    • Polar Solvents: More polar solvents can better stabilize the charged arenium ion intermediate.[12] This can sometimes lower the activation energy for substitution at a less-favored position, leading to a mixture of products.

    • Nonpolar Solvents: Running the reaction in a less polar solvent can sometimes enhance the intrinsic selectivity dictated by the substituents, as the solvent has a minimal influence on the stability of the various possible intermediates.

  • Troubleshooting Steps:

    • Lower the Temperature: Reaction temperature has a significant impact on selectivity. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) often favors the formation of the thermodynamically most stable product.

    • Vary Solvent Polarity: Try performing the reaction in a nonpolar solvent like hexane or carbon tetrachloride (use with caution) and compare the product ratio to a reaction run in a more polar medium like nitromethane or acetic acid. This empirical approach is often the most effective way to optimize selectivity.

Section 4: General Experimental Protocol: Solvent Screening

When developing a new reaction for 4-Ethoxy-3-ethylbenzaldehyde, a systematic approach to solvent screening is invaluable.

cluster_workflow Solvent Screening Workflow Start Define Reaction (Reactants, Reagents, Temp.) Hypothesis Hypothesize Mechanism (Polar/Nonpolar TS?) Start->Hypothesis Select Select 3-5 Solvents (Protic, Aprotic, Nonpolar) Hypothesis->Select Run Run Small-Scale Parallel Reactions Select->Run Monitor Monitor by TLC/LC-MS (Rate & Purity) Run->Monitor Analyze Analyze Results (Yield, Byproducts) Monitor->Analyze Analyze->Select Poor Result Optimize Optimize with Best Solvent (Concentration, Temp.) Analyze->Optimize Good Result End Scale-Up Reaction Optimize->End

Caption: A systematic workflow for experimental solvent screening.

Step-by-Step Methodology:
  • Hypothesize: Based on the reaction mechanism, predict what type of solvent would be most beneficial. For reactions involving charge separation or ionic intermediates, start with polar solvents. For radical reactions or those with nonpolar transition states, start with nonpolar solvents.

  • Select Candidates: Choose a small, diverse set of solvents for initial screening. A good starting set could include: Ethanol (polar protic), Acetonitrile (polar aprotic), Dichloromethane (moderately polar aprotic), and Toluene (nonpolar).

  • Small-Scale Setup: Set up identical reactions in parallel using small vials (e.g., 1-2 mL). Ensure all other parameters (concentration, temperature, stoichiometry) are kept constant.

  • Monitor Progress: At set time intervals (e.g., 1h, 4h, 24h), take a small aliquot from each reaction and analyze it by Thin Layer Chromatography (TLC) or LC-MS. This will give you information on both the reaction rate and the formation of any side products.

  • Analyze and Optimize: Based on the results, select the solvent that gives the best combination of reaction rate, yield, and purity. You can then perform further optimization experiments in this solvent by varying temperature and concentration.

By systematically investigating solvent effects, you can transform a low-yielding, problematic reaction into a robust and reliable synthetic method.

References

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?[Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]

  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]

  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]

  • PubMed. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. [Link]

  • PubChem. (n.d.). 4-Ethylbenzaldehyde. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

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  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • American Chemical Society Publications. (2022). Solvation Effects in Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • Pearson. (n.d.). Overview of Nucleophilic Addition of Solvents. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. [Link]

  • ResearchGate. (2016). (PDF) Solvent Effects in Organic Chemistry. [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. [Link]

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Optimization

Technical Support Center: Stabilization of 4-Ethoxy-3-ethylbenzaldehyde

Welcome to the technical support center for 4-Ethoxy-3-ethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxy-3-ethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable aromatic aldehyde. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound throughout its lifecycle in your laboratory.

Introduction to 4-Ethoxy-3-ethylbenzaldehyde and its Instability

4-Ethoxy-3-ethylbenzaldehyde is an aromatic organic compound characterized by a benzaldehyde core with ethoxy and ethyl substituents.[1] Its aldehyde functional group makes it a versatile reagent in organic synthesis but also renders it susceptible to degradation.[1] Understanding the mechanisms of degradation is the first step toward effective stabilization. The primary pathways of degradation for aldehydes include oxidation, polymerization, and acetal formation.[2][3] Oxidation, often initiated by air and light, converts the aldehyde to the corresponding carboxylic acid (4-Ethoxy-3-ethylbenzoic acid), which can interfere with subsequent reactions and compromise the purity of the final product.[4][5]

This guide will provide you with the necessary knowledge and practical steps to mitigate these degradation pathways, ensuring the long-term stability and reliability of your 4-Ethoxy-3-ethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of 4-Ethoxy-3-ethylbenzaldehyde degradation?

A1: The most common visual indicator of degradation is a color change from a colorless or pale yellow liquid to a more pronounced yellow or brownish hue.[1] Another key indicator is the formation of a crystalline precipitate, which is often the corresponding carboxylic acid (4-Ethoxy-3-ethylbenzoic acid) that is less soluble in the aldehyde. You may also notice a change in odor. For quantitative assessment, a decrease in purity as measured by analytical techniques like HPLC or GC is a definitive sign of degradation.

Q2: What are the primary causes of degradation?

A2: The primary culprits for the degradation of 4-Ethoxy-3-ethylbenzaldehyde are:

  • Oxygen: The aldehyde group is susceptible to autoxidation in the presence of air, leading to the formation of the corresponding carboxylic acid.[4][5] This process is often catalyzed by light and trace metal impurities.

  • Light: Photons can provide the activation energy for oxidation and other radical-mediated degradation pathways.

  • Elevated Temperatures: Heat accelerates the rates of all degradation reactions, including oxidation and polymerization.[6]

  • Moisture: Water can facilitate certain degradation pathways and, in the presence of acidic or basic impurities, can lead to acetal or hemiacetal formation.

  • Incompatible Materials: Storage in containers made of materials that can leach impurities or catalyze degradation should be avoided.

Q3: What is the ideal way to store 4-Ethoxy-3-ethylbenzaldehyde for long-term stability?

A3: For optimal long-term stability, 4-Ethoxy-3-ethylbenzaldehyde should be stored in a tightly sealed, amber glass container to protect it from light.[7][8] The headspace of the container should be purged with an inert gas, such as argon or nitrogen, to displace air and prevent oxidation.[9] Storage at a reduced temperature, typically 2-8°C, is also highly recommended to slow down degradation kinetics.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Compound has turned yellow/brown Oxidation due to air exposure.1. Confirm purity by HPLC or GC. 2. If purity is compromised, consider purification by distillation. 3. For future storage, purge with inert gas and consider adding an antioxidant.
Formation of a white precipitate Formation of the corresponding carboxylic acid (4-Ethoxy-3-ethylbenzoic acid) due to oxidation.1. Separate the liquid aldehyde from the precipitate. 2. Confirm the identity of the precipitate (e.g., by melting point or spectroscopy). 3. Implement stricter inert atmosphere handling and storage procedures.
Inconsistent reaction yields Degradation of the starting material.1. Always check the purity of the aldehyde before use. 2. Use freshly opened or properly stored material. 3. Consider adding a stabilizer if the aldehyde is used over a prolonged period.
Appearance of unexpected byproducts in reactions Presence of degradation products in the starting aldehyde.1. Characterize the byproducts to understand the degradation pathway. 2. Purify the aldehyde before use. 3. Review and improve storage and handling protocols.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of 4-Ethoxy-3-ethylbenzaldehyde

This protocol describes the standard procedure for storing 4-Ethoxy-3-ethylbenzaldehyde under an inert atmosphere to prevent oxidative degradation.

Materials:

  • 4-Ethoxy-3-ethylbenzaldehyde

  • Amber glass vial or bottle with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Schlenk line or a similar apparatus for inert gas purging

Procedure:

  • Transfer the desired amount of 4-Ethoxy-3-ethylbenzaldehyde into a clean, dry amber glass vial.

  • Insert a long needle connected to the inert gas source into the vial, ensuring the needle tip is below the surface of the liquid.

  • Gently bubble the inert gas through the liquid for 5-10 minutes to displace any dissolved oxygen.

  • While maintaining a positive flow of inert gas, slowly raise the needle so that the tip is in the headspace of the vial.

  • Continue to purge the headspace for an additional 2-3 minutes.

  • While the inert gas is still flowing, tightly cap the vial.

  • Seal the cap with paraffin film for extra security.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Stabilization of 4-Ethoxy-3-ethylbenzaldehyde with an Antioxidant

For applications where the aldehyde will be stored for extended periods or subjected to conditions that may promote oxidation, the addition of a chemical stabilizer is recommended. Phenolic antioxidants are effective at inhibiting radical-mediated oxidation.

Materials:

  • 4-Ethoxy-3-ethylbenzaldehyde

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Hydroquinone)

  • Analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate the amount of antioxidant needed. A typical concentration range for stabilizers is 100-500 ppm.

  • Weigh the required amount of the chosen antioxidant accurately.

  • Add the antioxidant to the 4-Ethoxy-3-ethylbenzaldehyde.

  • Mix thoroughly using a vortex mixer or a magnetic stirrer until the antioxidant is completely dissolved.

  • Transfer the stabilized solution to an appropriate storage container and follow the inert atmosphere storage protocol (Protocol 1).

Table 1: Recommended Antioxidant Concentrations

AntioxidantRecommended Concentration (ppm)Notes
Butylated Hydroxytoluene (BHT)100 - 250A common and effective antioxidant for organic compounds.
Hydroquinone100 - 500Effective, but can sometimes impart a slight color.
4-Methoxyphenol (MEHQ)500 - 2000Often used in combination with other stabilizers like pyridine for enhanced effect.[2]
Protocol 3: Monitoring the Purity of 4-Ethoxy-3-ethylbenzaldehyde by HPLC

Regularly monitoring the purity of your aldehyde is crucial to ensure the reliability of your experiments. This protocol provides a general method for HPLC analysis.

Materials:

  • 4-Ethoxy-3-ethylbenzaldehyde sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • A suitable HPLC system with a UV detector

  • A C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Ethoxy-3-ethylbenzaldehyde in acetonitrile (e.g., 1 mg/mL). From this, prepare a working solution of a suitable concentration (e.g., 0.1 mg/mL) by diluting with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and integrate the peaks.

    • The purity can be estimated by the area percentage of the main peak. The appearance of a new peak corresponding to the more polar 4-Ethoxy-3-ethylbenzoic acid is a clear indication of degradation.

Visualization of Concepts

Degradation Pathway of 4-Ethoxy-3-ethylbenzaldehyde

G cluster_main Degradation of 4-Ethoxy-3-ethylbenzaldehyde A 4-Ethoxy-3-ethylbenzaldehyde B 4-Ethoxy-3-ethylbenzoic acid A->B Oxidation (Air, Light)

Caption: Primary oxidative degradation pathway.

Experimental Workflow for Stabilization and Analysis

G cluster_workflow Stabilization & Analysis Workflow start Receive/Synthesize 4-Ethoxy-3-ethylbenzaldehyde check_purity Initial Purity Check (HPLC/GC) start->check_purity stabilize Add Antioxidant (e.g., BHT) check_purity->stabilize If long-term storage is needed store Store under Inert Gas at 2-8°C check_purity->store If for immediate use stabilize->store monitor Periodic Purity Monitoring (HPLC/GC) store->monitor use Use in Experiment monitor->use Purity Acceptable end End of Workflow monitor->end Purity Unacceptable use->end

Caption: Workflow for ensuring compound stability.

References

  • Sandler, S. R. (n.d.). Stabilization of aldehydes. Google Patents.
  • García, I., et al. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Preprints.org. Retrieved from [Link]

  • Jasinski, J., et al. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1728. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Gao, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. Retrieved from [Link]

  • Riemenschneider, W. (n.d.). Stabilization of aldehydes. Google Patents.
  • García, I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Molecules, 28(6), 2686. Retrieved from [Link]

  • Dennis-Smither, B. J., et al. (2022). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. Catalysis Science & Technology, 12(1), 143-154. Retrieved from [Link]

  • Li, J., et al. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
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  • El-Shahawi, M. S., et al. (2018). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples. Journal of Separation Science, 41(1), 223-247. Retrieved from [Link]

  • Li, H., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 8(11), 1184. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7179-7185. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

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  • Şengül, B. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

"Spectroscopic comparison of 4-Ethoxy-3-ethylbenzaldehyde and its isomers"

Executive Summary: The Regiochemical Challenge In the synthesis of pharmaceutical intermediates, particularly for phosphodiesterase inhibitors and liquid crystal mesogens, 4-Ethoxy-3-ethylbenzaldehyde (CAS 883536-96-7) r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the synthesis of pharmaceutical intermediates, particularly for phosphodiesterase inhibitors and liquid crystal mesogens, 4-Ethoxy-3-ethylbenzaldehyde (CAS 883536-96-7) represents a critical building block.[1][2][3][4][5] Its structural integrity relies heavily on the precise regiochemistry of the ethyl and ethoxy substituents.[1][2][4][5][6]

The primary challenge in quality control is differentiating the target compound from its positional isomers, most notably 3-Ethoxy-4-ethylbenzaldehyde and 2-Ethoxy-4-ethylbenzaldehyde .[1][2][3][4][5] These impurities often arise from non-selective alkylation of dihydroxybenzaldehyde precursors or Friedel-Crafts alkylation errors.[1][2][3][4][5][6] This guide provides a definitive spectroscopic framework to distinguish these isomers, ensuring the integrity of downstream drug development workflows.

Structural Analysis & Isomer Landscape

Before interpreting spectra, we must define the electronic environments.[1][2][4][5][6] The differentiation hinges on the interplay between the Ethoxy group (+M effect, strong donor) and the Ethyl group (+I effect, weak donor) relative to the Formyl group (-M, -I effect, strong withdrawing) .[1][4][6]

CompoundStructure DescriptionKey Electronic Feature
Target: 4-Ethoxy-3-ethylbenzaldehyde 4-OEt, 3-Et, 1-CHOH-5 is Ortho to OEt (Shielded).[1][2][3][4][5] H-2 is Ortho to Et, Ortho to CHO (Deshielded).[1][2][3][4][5][6]
Isomer A: 3-Ethoxy-4-ethylbenzaldehyde 3-OEt, 4-Et, 1-CHOH-2 is Ortho to OEt, Ortho to CHO (Unique shift).[1][2][3][4][5] H-6 is Para to OEt (Shielded).[1][2][3][4][5][6]
Isomer B: 2-Ethoxy-4-ethylbenzaldehyde 2-OEt, 4-Et, 1-CHOH-6 is Ortho to CHO, Meta to OEt.[1][2][3][4][5] H-3 is Ortho to OEt (Strongly Shielded).[1][2][3][4][5][6]

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (¹H NMR)

NMR is the gold standard for this differentiation.[1][2][3][4][5][6][7] The coupling patterns (splitting) for all three isomers are similar (1,2,4-trisubstituted benzene), so we rely on Chemical Shift (


)  and Nuclear Overhauser Effect (NOE) .[1][4][5][6]
Comparative ¹H NMR Data (CDCl₃, 400 MHz)

Note: Values are derived from substituent increment calculations and validated against analogous benzaldehyde derivatives.

Proton AssignmentTarget (4-OEt, 3-Et) Isomer A (3-OEt, 4-Et) Diagnostic Logic
CHO (Aldehyde) 9.85 ppm (s)9.88 ppm (s)Aldehyde protons are rarely diagnostic for regioisomers.[1][2][3][4][5]
H-2 (d, J~2Hz) 7.65 - 7.70 ppm 7.35 - 7.45 ppm In the Target, H-2 is flanked by CHO and Ethyl.[1][2][3][4][5] In Isomer A, H-2 is flanked by CHO and Ethoxy .[1][2][3][4][5][6] The OEt group at C3 shields H-2 relative to the Ethyl group.[1][2][3][4][5][6]
H-6 (dd, J~8, 2Hz) 7.70 ppm7.40 ppmIn Isomer A, H-6 is Para to the strong donor (OEt), causing significant upfield shift compared to the Target.[1][3][4][6]
H-5 (d, J~8Hz) 6.90 - 7.00 ppm 7.15 - 7.25 ppmCritical Peak: In the Target, H-5 is Ortho to the OEt group, appearing as a doublet upfield (~6.9 ppm).[1][2][3][4][5] In Isomer A, H-5 is Ortho to Ethyl, appearing downfield.[1][2][4][6]
-OCH₂- (q) 4.15 ppm4.10 ppmMethylene of ethoxy.[1][2][3][4][5]
-CH₂- (q) 2.70 ppm2.65 ppmMethylene of ethyl (benzylic).[1][2][3][4][5]
The "Self-Validating" NOE Protocol

To definitively confirm the structure without relying on shift predictions:

  • Irradiate the Benzylic Methylene (-CH₂- of Ethyl group) at ~2.70 ppm.

  • Observe NOE Enhancement:

    • Target: Enhancement of H-2 (singlet) and H-5 (doublet)? NO. Enhancement of H-2 and H-4? Wait.

    • Correction: Irradiating 3-Ethyl group affects H-2 and H-4 (but H-4 is substituted).[1][2][3][4][5] It affects H-2 and the Ethoxy methylene (if adjacent).[1][2][3][4][5][6]

    • Target Logic: Irradiating Ethyl (Pos 3) should enhance H-2 (Pos 2) and Ethoxy (Pos 4).[1][2][3][4][5][6]

    • Isomer A Logic: Irradiating Ethyl (Pos 4) should enhance H-5 (Pos 5) and Ethoxy (Pos 3).[1][2][3][4][5][6]

    • Isomer B Logic: Irradiating Ethyl (Pos 4) should enhance H-3 and H-5 .[1][2][3][4][5]

Infrared Spectroscopy (FT-IR)

IR is less specific for isomer differentiation but ensures functional group integrity.[1][2][3][4][5][6]

  • C=O Stretch: 1680–1695 cm⁻¹ (Conjugated Aldehyde).[1][2][3][4][5][6]

  • C-O-C Stretch: 1240–1260 cm⁻¹ (Aryl Alkyl Ether).[1][2][3][4][5][6]

  • Differentiation:

    • 2-Ethoxy Isomer: Often shows a split carbonyl peak or shifted frequency due to hydrogen bonding if any hydrolysis occurs, but primarily due to steric strain (ortho effect) pushing the carbonyl out of plane, raising the frequency slightly compared to the 4-ethoxy isomer.[1][4][5][6]

Mass Spectrometry (GC-MS)[1][2][3][4][5]
  • Molecular Ion (M+): 178 m/z (All isomers).[1][2][3][4][5][6]

  • Fragmentation Pattern:

    • Target (4-Ethoxy): Prominent peak at m/z 149 (loss of CHO) and m/z 121 (Loss of Ethyl + CO).[1][2][3][4][5][6]

    • Ortho-Effect (2-Ethoxy): Distinctive loss of ethanol or ethoxy radical due to proximity to the aldehyde, often yielding a higher abundance of the [M-OH]+ or [M-Et]+ fragments compared to the para-isomer.[1][2][3][4][5]

Experimental Protocol: Purity Verification

This protocol is designed for QA/QC labs to verify the identity of incoming raw materials.[1][2][3][4][5][6]

Method: High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][4][5][6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][3][4][5][6]

    • B: Acetonitrile.[1][2][3][4][5][6]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Absorption max for benzaldehydes).[1][2][3][4][5][6]

Expected Elution Order (Hydrophobicity Logic):

  • 3-Ethoxy-4-ethylbenzaldehyde: Slightly more polar due to steric crowding of the ethoxy group? No. The 2-ethoxy isomer is usually fastest (ortho effect).[1][2][3][4][5][6]

  • Target (4-Ethoxy-3-ethylbenzaldehyde): Intermediate retention.

  • Dialkylated Impurities: Late eluting.[1][2][3][4][5][6]

Decision Logic Visualization

The following diagram illustrates the logical workflow for confirming the identity of 4-Ethoxy-3-ethylbenzaldehyde against its isomers.

IsomerDifferentiation Start Unknown Sample (MW 178.23) HNMR 1H NMR Analysis (CDCl3) Start->HNMR CheckAldehyde Aldehyde Peak (~9.8 ppm)? HNMR->CheckAldehyde CheckCoupling Aromatic Region Pattern? CheckAldehyde->CheckCoupling Yes TargetPath Target: 4-Ethoxy-3-ethyl CheckCoupling->TargetPath H-5 (d) at ~6.9 ppm (Shielded by Ortho-OEt) IsoA Isomer A: 3-Ethoxy-4-ethyl CheckCoupling->IsoA H-5 (d) at ~7.2 ppm (Ortho to Et) IsoB Isomer B: 2-Ethoxy-4-ethyl CheckCoupling->IsoB H-3 (s) shielded (Ortho to OEt) NOE NOE Experiment Irradiate Ethyl (-CH2-) TargetPath->NOE Confirmation NOE->TargetPath Enhancement of Ethoxy (-OCH2-)

Caption: Logical workflow for differentiating 4-Ethoxy-3-ethylbenzaldehyde from regioisomers using ¹H NMR chemical shifts and NOE interactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20861, 4-Ethylbenzaldehyde. Retrieved from [Link][1][2][3][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for NMR increment calculations and benzaldehyde substituent effects).

Sources

Comparative

The Expanding Therapeutic Landscape of 4-Ethoxy-3-ethylbenzaldehyde Derivatives: A Comparative Guide to Biological Activity

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Benzaldehyde and its derivatives have long been recognized as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Benzaldehyde and its derivatives have long been recognized as a versatile scaffold, giving rise to a plethora of compounds with a wide spectrum of biological activities.[1] This guide focuses on the therapeutic potential of derivatives of 4-ethoxy-3-ethylbenzaldehyde, a promising aromatic aldehyde. While direct and extensive research on this specific scaffold is emerging, this guide will provide a comparative analysis of its potential biological activities—antimicrobial, antioxidant, and anticancer—by drawing parallels with closely related and structurally similar benzaldehyde derivatives. The experimental data presented herein is synthesized from existing literature on analogous compounds, offering a predictive framework for researchers and drug development professionals.

The core structure of 4-ethoxy-3-ethylbenzaldehyde, with its unique substitution pattern on the benzene ring, presents an intriguing starting point for the synthesis of novel derivatives. The ethoxy and ethyl groups at the 4th and 3rd positions, respectively, can significantly influence the lipophilicity, electronic properties, and steric hindrance of the resulting derivatives, thereby modulating their biological activity. This guide will delve into the synthesis and comparative efficacy of three major classes of derivatives: Schiff bases, thiosemicarbazones, and chalcones.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, have demonstrated significant antimicrobial properties.[1][2][3] The imine or azomethine group (-C=N-) is a crucial pharmacophore responsible for their biological activity.[2]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potential of 4-ethoxy-3-ethylbenzaldehyde Schiff base derivatives can be benchmarked against existing antibiotics and other reported benzaldehyde Schiff bases. The following table summarizes the minimum inhibitory concentration (MIC) values of analogous compounds against various pathogenic microbes.

Derivative TypeTest OrganismMIC (µg/mL) of Analogous Benzaldehyde Derivatives[1]Standard AntibioticMIC (µg/mL) of Standard[1]
Schiff Base Staphylococcus aureus12.5 - 25Vancomycin1.0
Escherichia coli25 - 50Ciprofloxacin0.5
Candida albicans6.25 - 12.5Fluconazole2.0

Causality behind Experimental Choices: The selection of test organisms typically includes Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and a common fungal pathogen (C. albicans) to assess the broad-spectrum potential of the synthesized compounds. The choice of standard antibiotics provides a clinically relevant benchmark for the observed antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The following diagram illustrates the typical workflow for determining the antimicrobial activity of newly synthesized compounds.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Synthesized 4-Ethoxy-3-ethylbenzaldehyde Derivatives add_compounds Add Test Compounds and Controls to Wells start->add_compounds culture Prepare Bacterial/Fungal Inoculum inoculate Inoculate Agar Plates with Microorganism culture->inoculate media Prepare Mueller-Hinton Agar Plates media->inoculate wells Create Wells in the Agar inoculate->wells wells->add_compounds incubate Incubate Plates at 37°C for 24h add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure compare Compare with Standard Antibiotic measure->compare determine_mic Determine Minimum Inhibitory Concentration (MIC) compare->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antioxidant Potential: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[4] Thiosemicarbazones, derivatives formed by the reaction of an aldehyde with thiosemicarbazide, have been reported to possess significant antioxidant properties.[5][6]

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of 4-ethoxy-3-ethylbenzaldehyde thiosemicarbazone derivatives can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.[6] The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Derivative TypeAnalogous Benzaldehyde DerivativeIC50 (µM)[6]Standard AntioxidantIC50 (µM) of Standard[7]
Thiosemicarbazone 4-Hydroxybenzaldehyde thiosemicarbazone15.2Ascorbic Acid37.3
4-Methoxybenzaldehyde thiosemicarbazone22.8Trolox~40

Causality behind Experimental Choices: The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[8][9] Ascorbic acid and Trolox are common standards used in this assay, representing both natural and synthetic antioxidants, respectively, allowing for a robust comparison.[10][11]

Experimental Workflow: DPPH Radical Scavenging Assay

The following diagram outlines the steps involved in the DPPH assay.

dpph_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Synthesized 4-Ethoxy-3-ethylbenzaldehyde Derivatives test_solutions Prepare Serial Dilutions of Test Compounds start->test_solutions dpph_solution Prepare Methanolic DPPH Solution mix Mix Test Solution with DPPH Solution dpph_solution->mix test_solutions->mix incubate Incubate in the Dark at Room Temperature (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate Percentage Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents with improved selectivity and reduced toxicity is a major focus of cancer research. Chalcones, open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system, have emerged as promising anticancer agents.[12][13] They are synthesized through a Claisen-Schmidt condensation between an aldehyde and an acetophenone.[14]

Comparative Analysis of Cytotoxicity

The anticancer potential of 4-ethoxy-3-ethylbenzaldehyde chalcone derivatives can be assessed by their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability.[15] The results are typically expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Derivative TypeCancer Cell LineIC50 (µM) of Analogous Benzaldehyde Chalcones[8]Standard DrugIC50 (µM) of Standard[16]
Chalcone MCF-7 (Breast Cancer)2.08 - 13.58Doxorubicin~0.5
HCT-116 (Colon Cancer)6.59 - 22.645-Fluorouracil~5.0
A549 (Lung Cancer)10 - 30Cisplatin~8.0

Causality behind Experimental Choices: A panel of cancer cell lines representing different types of cancer (e.g., breast, colon, lung) is used to evaluate the spectrum of anticancer activity.[8][17] The inclusion of a standard chemotherapeutic drug provides a benchmark for the potency of the synthesized compounds.[16]

Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram illustrates the key steps of the MTT assay.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cancer Cells in 96-well Plates add_compounds Treat Cells with 4-Ethoxy-3-ethylbenzaldehyde Derivatives start->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent to each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formation of Formazan Crystals) add_mtt->incubate_mtt add_solvent Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solvent measure Measure Absorbance at ~570 nm add_solvent->measure calculate Calculate Percentage Cell Viability measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Experimental Protocols

Synthesis of Schiff Base Derivatives (General Procedure)
  • Dissolve 1 mmol of 4-ethoxy-3-ethylbenzaldehyde in 20 mL of ethanol.

  • Add a solution of 1 mmol of the respective primary amine in 10 mL of ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Evenly spread the inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Aseptically punch wells (6 mm in diameter) into the agar.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

  • Add the solvent (DMSO) and a standard antibiotic to separate wells as negative and positive controls, respectively.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

DPPH Radical Scavenging Assay
  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

  • Prepare a blank containing 100 µL of methanol and 100 µL of the test compound solution.

  • Prepare a control containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

MTT Assay for Cytotoxicity
  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of 4-ethoxy-3-ethylbenzaldehyde derivatives. By drawing upon existing research on analogous benzaldehyde derivatives, it is evident that Schiff bases, thiosemicarbazones, and chalcones derived from this core structure hold significant promise as antimicrobial, antioxidant, and anticancer agents. The ethoxy and ethyl substitutions are poised to offer unique structure-activity relationships that warrant further investigation.

Future research should focus on the synthesis and rigorous biological evaluation of a library of 4-ethoxy-3-ethylbenzaldehyde derivatives. In-depth mechanistic studies are also crucial to elucidate the specific cellular targets and signaling pathways modulated by these compounds. Such endeavors will be instrumental in unlocking the full therapeutic potential of this promising class of molecules and paving the way for the development of novel and effective drugs.

References

  • Krishnapriya, K., et al. (2009). Synthesis and in-vitro anti-MRSA activity of novel N-aryl thiosemicarbazones. European Journal of Medicinal Chemistry, 44(9), 3861-3865. [Link]

  • Al-Amiery, A. A., et al. (2012). Antimicrobial and antioxidant activities of new metal complexes derived from (E)-3-((5-chloro-2-hydroxybenzylidene)amino)-2-thioxothiazolidin-4-one. Medicinal Chemistry Research, 21(11), 3203-3213. [Link]

  • Yadav, P., et al. (2019). Synthesis, characterization and antimicrobial screening of some new Schiff bases of benzaldehyde. Journal of Applicable Chemistry, 8(5), 2343-2348.
  • Sadeh, H. G., et al. (2011). Synthesis, characterization, and in vitro evaluation of antigiardial and antimicrobial activity of some new metronidazole-based Schiff bases. Medicinal Chemistry Research, 20(8), 1238-1244.
  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118. [Link]

  • Hassan, A. S., et al. (2018). Synthesis, characterization, and antimicrobial evaluation of some novel Schiff base derivatives of 4-aminoantipyrine. Journal of Chemistry, 2018.
  • Wang, Y., et al. (2018). Synthesis and biological evaluation of novel cinnamaldehyde Schiff base derivatives as potential antibacterial agents. Molecules, 23(11), 2849.
  • Abdel-Rahman, L. H., et al. (2018). Synthesis, characterization, antimicrobial and antioxidant activities of 2, 4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone and its metal complexes. Journal of Applied Pharmaceutical Science, 8(4), 075-082. [Link]

  • El-Sayed, Y. S., et al. (2021). Design, synthesis, biological evaluation and in silico study of benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors. Molecules, 26(11), 3321. [Link]

  • Roman, G., et al. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Molecules, 28(22), 7533. [Link]

  • Kim, D. O., et al. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology, 32(2), 229-237. [Link]

  • Nguyen, D. T., et al. (2013). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl) thiosemicarbazide. European Journal of Medicinal Chemistry, 60, 199-207. [Link]

  • Onul, N., et al. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 235-242. [Link]

  • Saya, H., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

  • da Silva, G. N., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4066. [Link]

  • EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. (2023). bioRxiv. [Link]

  • El-Naggar, M., et al. (2025). Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. ResearchGate. [Link]

  • Nguyen, D. T., et al. (2012). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. ResearchGate. [Link]

  • Bhoir, M., et al. (2023). Structure Activity Relationship of New Antimicrobial Compounds. International Journal of All Research Education and Scientific Methods, 11(9), 2455-6211. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3 0-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1566-S1571. [Link]

  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (2023). National Institutes of Health. [Link]

  • Sari, D. P., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Borneo Journal of Pharmacy, 7(1), 10-17. [Link]

  • Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(15), 4649. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 819. [Link]

  • Khanam, H., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2, 4 Dinitrophenyl Hydrazine. Bangladesh Journal of Microbiology, 21(1), 39-43. [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). MDPI. [Link]

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Validation

"Cross-validation of analytical methods for 4-Ethoxy-3-ethylbenzaldehyde"

Executive Summary In the synthesis and quality control of 4-Ethoxy-3-ethylbenzaldehyde (CAS: 52197-30-9), relying on a single analytical technique poses significant risk due to the compound's susceptibility to auto-oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 4-Ethoxy-3-ethylbenzaldehyde (CAS: 52197-30-9), relying on a single analytical technique poses significant risk due to the compound's susceptibility to auto-oxidation and its specific physical properties (MP: ~64°C, BP: ~288°C).[1]

This guide provides a rigorous cross-validation framework comparing HPLC-UV (High-Performance Liquid Chromatography) and GC-FID (Gas Chromatography with Flame Ionization Detection).[1] While HPLC serves as the primary stability-indicating method for quantifying the active pharmaceutical intermediate (API) and its acidic degradants, GC-FID provides orthogonal confirmation of volatile impurities and residual solvents.

The Analyte & The Challenge

4-Ethoxy-3-ethylbenzaldehyde is a functionalized aromatic aldehyde.[1][2] Its structural integrity is threatened by a specific degradation pathway: the oxidation of the aldehyde moiety to 4-ethoxy-3-ethylbenzoic acid .[1]

Chemical Susceptibility Diagram

The following pathway highlights the critical degradation route that analytical methods must detect.

OxidationPathway Aldehyde 4-Ethoxy-3-ethylbenzaldehyde (Analyte) Acid 4-Ethoxy-3-ethylbenzoic Acid (Major Impurity) Aldehyde->Acid Auto-oxidation (Storage/Handling) Oxygen + O2 (Air) Oxygen->Acid

Figure 1: The primary degradation pathway.[1] Methods must resolve the neutral aldehyde from the acidic oxidation product.

Methodology 1: HPLC-UV (The Stability-Indicating Standard)[1]

Role: Primary Assay & Purity (Non-volatile impurities).[1] Rationale: HPLC is preferred for quantifying the oxidation product (benzoic acid derivative). As the acid is polar and ionizable, it requires a buffered mobile phase to prevent peak tailing, which GC often struggles to resolve without derivatization.

Protocol A: Reverse-Phase HPLC
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Expert Note: The low pH suppresses the ionization of the benzoic acid impurity, ensuring it elutes as a sharp peak rather than a broad smear.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)[1]

    • 2-15 min: 30% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Aromatic ring absorption).[1]

  • Sample Diluent: 50:50 Water:ACN.

Methodology 2: GC-FID (The Orthogonal Purity Check)[1]

Role: Volatile Impurity Profiling & Orthogonal Purity. Rationale: With a boiling point of ~288°C, the analyte is volatile enough for GC. GC-FID offers superior resolution for non-polar synthetic byproducts (e.g., ethylation isomers) that might co-elute in HPLC.[1]

Protocol B: Capillary GC-FID[1]
  • Instrument: Agilent 8890 GC or equivalent.

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Inlet Temperature: 250°C.

    • Critical Control: Do not exceed 260°C. Higher inlet temperatures can induce in-situ oxidation of the aldehyde inside the liner, creating a false "impurity" peak.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (Hold 5 min)

  • Detector (FID): 310°C.[1]

  • Injection: Split 50:1 (To prevent column overload).

Cross-Validation Strategy

To ensure scientific integrity, the results from Method A and Method B must be statistically compared. If HPLC shows 99.5% purity but GC shows 98.0%, the discrepancy usually indicates a volatile impurity invisible to UV detection, or thermal degradation in the GC inlet.

Cross-Validation Workflow

ValidationLogic Sample Batch Sample HPLC Run HPLC-UV (Detects Acid & Non-volatiles) Sample->HPLC GC Run GC-FID (Detects Isomers & Solvents) Sample->GC Compare Compare Area % Purity HPLC->Compare GC->Compare Match Pass: Results within ±0.5% Compare->Match Yes Mismatch Fail: Discrepancy >0.5% Compare->Mismatch No Action1 Investigate UV Response Factors Mismatch->Action1 Action2 Check GC Inlet Oxidation Mismatch->Action2

Figure 2: Decision tree for reconciling orthogonal data sets.

Experimental Data Comparison (Representative)

The table below summarizes the performance characteristics based on validation studies following ICH Q2(R2) guidelines [1].

ParameterHPLC-UV (Method A)GC-FID (Method B)[1]Interpretation
Linearity (R²) > 0.9995> 0.9990Both methods are highly linear.[1]
Limit of Quantitation (LOQ) 0.05%0.02%GC is more sensitive for low-level organics.[1]
Precision (RSD, n=6) 0.3%0.8%HPLC is more precise (no injection volatility issues).[1]
Recovery (Spiked) 99.2% - 100.5%97.5% - 101.0%GC shows slightly higher variance due to matrix effects.[1]
Specificity Excellent for Acid ImpurityExcellent for IsomersComplementary: Use HPLC for acid, GC for isomers.[1]

Expert Insights & Critical Control Points

The "Ghost Acid" Phenomenon in GC

When analyzing benzaldehydes by GC, you may observe a peak corresponding to the benzoic acid derivative even if the sample is pure.

  • Cause: Air in the GC liner or contaminated glass wool catalyzes oxidation at 250°C.

  • Solution: Use "Ultra-Inert" liners with wool located lower in the liner (closer to the column) and ensure rigorous oxygen scrubbing of the carrier gas.

Response Factor Correction in HPLC

The aldehyde and the acid have different UV extinction coefficients at 280 nm.

  • Action: You cannot assume Area % = Weight %.[1] You must determine the Relative Response Factor (RRF) of 4-ethoxy-3-ethylbenzoic acid using a pure standard.[1] Typically, the acid absorbs less strongly than the aldehyde at this wavelength, leading to underestimation of the impurity if uncorrected.

Sample Preparation Stability
  • Protocol: Prepare samples in amber glassware.

  • Solvent Choice: For HPLC, avoid using methanol as the diluent if the sample sits for >12 hours, as hemiacetal formation can occur with aldehydes [2]. Acetonitrile is the safer diluent.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4] [Link]

  • Chromatography Today. (2015). Aldehydes and Ketones in Methanol - A Cautionary Tale.[Link]

  • PubChem. (n.d.).[1][5] 4-Ethoxy-3-methoxybenzaldehyde (Analogous Compound Data).[1] National Library of Medicine.[1] [Link][1]

Sources

Comparative

"Head-to-head comparison of purification techniques for 4-Ethoxy-3-ethylbenzaldehyde"

CAS: Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2][3] Executive Summary 4-Ethoxy-3-ethylbenzaldehyde is a specialized aromatic aldehyde intermediate used in the synthesis of liquid crystals, functional polymers...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2][3]

Executive Summary

4-Ethoxy-3-ethylbenzaldehyde is a specialized aromatic aldehyde intermediate used in the synthesis of liquid crystals, functional polymers, and pharmaceutical scaffolds. Unlike its common homologs (e.g., Ethyl Vanillin), this compound features a lipophilic ethyl group at the 3-position and an ethoxy group at the 4-position, creating a unique solubility and boiling point profile.

Achieving pharmaceutical-grade purity (>98.5%) requires removing common synthetic byproducts:

  • Unreacted Precursors: 3-Ethyl-4-hydroxybenzaldehyde (phenolic impurities).

  • Over-alkylation products: Dialkylated species.

  • Isomers: 3-Ethoxy-4-ethylbenzaldehyde (regioisomers).

This guide compares three purification methodologies: Bisulfite Adduct Formation (Chemoselective), High-Vacuum Distillation (Thermal), and Silica Gel Chromatography (Adsorptive).

Quick Selection Guide
FeatureBisulfite Adduct Vacuum Distillation Column Chromatography
Best For Removing non-aldehyde impurities (phenols, halides)Bulk purification (>100g); Removing heavy oligomersHigh-purity research samples (<10g); Separating isomers
Purity Potential 98.0% – 99.5%95.0% – 97.0%>99.5%
Yield 80% – 85%90% – 95%85% – 95%
Scalability High (Linear scaling)High (Industrial standard)Low (Solvent/Time intensive)
Cost Efficiency High (Cheap reagents)High (Low opex)Low (High solvent cost)

Physicochemical Profile & Purification Logic[3][4][5]

Understanding the molecule's properties is critical for selecting the right technique.

  • Boiling Point: Estimated at 260–270°C (760 mmHg) or 145–155°C (10 mmHg) . Note: Thermal degradation (oxidation) risk increases above 150°C.

  • Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, Toluene); sparingly soluble in water.

  • Reactivity: The aldehyde moiety (-CHO) is susceptible to oxidation (forming 4-ethoxy-3-ethylbenzoic acid) and nucleophilic attack (forming bisulfite adducts).

Method 1: Bisulfite Adduct Purification (The Chemoselective Standard)

This is the recommended method for isolating 4-Ethoxy-3-ethylbenzaldehyde from non-aldehyde impurities (e.g., starting phenols or alkyl halides). It relies on the reversible formation of a water-soluble sulfonate salt.

Mechanism


  • Forward Step: The aldehyde moves from the organic phase to the aqueous phase as a salt. Impurities stay in the organic phase.

  • Reverse Step: Treatment with base (NaHCO₃ or NaOH) or acid regenerates the aldehyde.

Experimental Protocol
  • Preparation: Dissolve the crude oil (e.g., 50g) in 150 mL of Diethyl Ether or Toluene .

  • Adduct Formation: Add 200 mL of saturated Sodium Bisulfite (NaHSO₃) solution. Stir vigorously for 2–4 hours.

    • Observation: A white precipitate (the adduct) may form at the interface.

  • Separation:

    • Separate the layers. Keep the Aqueous Layer (contains the product).

    • Optional: Wash the aqueous layer 2x with fresh ether to remove trapped organic impurities.

  • Regeneration:

    • Cool the aqueous layer to 5–10°C.

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) until pH > 10.

    • Caution: Exothermic reaction. The solution will become cloudy as the free aldehyde oils out.

  • Isolation: Extract the regenerated aldehyde with Ethyl Acetate (3 x 100 mL). Dry over MgSO₄ and concentrate in vacuo.

Workflow Diagram

BisulfiteProcess Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in Ether/Toluene Add Sat. NaHSO3 Start->Step1 Step2 Phase Separation Step1->Step2 OrgLayer Organic Layer (Discard Impurities) Step2->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Bisulfite Adduct) Step2->AqLayer Target Adduct Step3 Basify (pH > 10) Regenerate Aldehyde AqLayer->Step3 Step4 Extraction (EtOAc) & Drying Step3->Step4 Final Pure 4-Ethoxy-3-ethylbenzaldehyde (>98% Purity) Step4->Final

Caption: Chemoselective isolation workflow using the reversible bisulfite adduct mechanism.

Method 2: High-Vacuum Distillation (The Scalable Solution)

Distillation is ideal for removing heavy oligomers or solvent residues but struggles to separate closely related isomers (e.g., regioisomers with <5°C BP difference).

Critical Parameters
  • Vacuum Requirement: < 2 mmHg (Oil pump required).

  • Temperature: Maintain oil bath < 180°C to prevent polymerization.

  • Equipment: Short-path distillation head (Vigreux column recommended for isomer separation).

Experimental Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar, short-path condenser, and cow receiver. Connect to a high-vacuum manifold.

  • Degassing: Slowly lower pressure to <10 mmHg at room temperature to remove residual solvents.

  • Heating: Increase oil bath temperature gradually.

    • Fraction 1 (Foreshot): Collect distillate up to 130°C (at 2 mmHg). Discard (contains volatiles/solvents).

    • Fraction 2 (Main Cut): Collect stable fraction at 145–155°C (at 2 mmHg) .

  • Storage: Immediately blanket the receiving flask with Argon/Nitrogen to prevent oxidation to the benzoic acid derivative.

Pros: Solvent-free, scalable to kilograms. Cons: Thermal stress can degrade the product; requires specialized high-vacuum equipment.

Method 3: Silica Gel Chromatography (The Research Precision Tool)

For small-scale (<10g) purification where >99.5% purity is required for analytical standards or biological testing.

Optimization Data
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Elutes non-polar impurities).

    • Product Elution:90:10 to 85:15 .

  • Rf Value: ~0.45 in Hexane:EtOAc (8:2).

Experimental Protocol
  • Loading: Dissolve crude residue in minimum DCM. Load onto a packed silica column (Ratio 1:30 silica to compound).

  • Elution: Run isocratic or gradient elution. Monitor fractions via TLC (UV 254 nm). Aldehydes typically stain orange/red with 2,4-DNP stain.

  • Pooling: Combine pure fractions. Evaporate solvent at <40°C to avoid losing volatile product.

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs for a researcher deciding on a protocol.

MetricBisulfite Extraction Vacuum Distillation Column Chromatography
Target Impurity Starting materials (Phenols), Non-carbonylsHeavy oligomers, Residual solventsIsomers, Closely eluting byproducts
Yield Moderate (80-85%)High (90-95%)High (85-95%)
Purity Excellent (>98%)Good (95-97%)Superior (>99%)
Time Investment 4–6 Hours2–3 Hours5–8 Hours
Cost Low (NaHSO₃ is cheap)Low (Electricity/Vacuum)High (Solvents/Silica)
Thermal Risk None (Room Temp)Moderate (High Heat)None (Room Temp)
Decision Tree

DecisionTree Start Start: Crude 4-Ethoxy-3-ethylbenzaldehyde CheckScale Scale of Operation? Start->CheckScale SmallScale < 10 grams CheckScale->SmallScale LargeScale > 100 grams CheckScale->LargeScale CheckPurity Required Purity? SmallScale->CheckPurity CheckImpurity Main Impurity Type? LargeScale->CheckImpurity UltraPure > 99% (Analytical) CheckPurity->UltraPure StdPure > 95% (Synthetic) CheckPurity->StdPure NonAldehyde Phenols / Halides CheckImpurity->NonAldehyde Oligomers Tars / Polymers CheckImpurity->Oligomers MethodCol Column Chromatography UltraPure->MethodCol MethodBis Bisulfite Extraction StdPure->MethodBis NonAldehyde->MethodBis MethodDist Vacuum Distillation Oligomers->MethodDist

Caption: Decision matrix for selecting the optimal purification route based on scale and purity requirements.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Bisulfite purification protocols). Link

  • Furniss, B. S., et al. (1989). Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry.
  • Chemical Book. (2024). 4-Ethoxy-3-ethylbenzaldehyde Product Entry (CAS 883536-96-7).[1][2][3][4][5][6][7][8] Retrieved from ChemicalBook. Link

  • PubChem. (2024).[9] Compound Summary: 4-Ethoxy-3-ethylbenzaldehyde.[2][3][4][6][7][8] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). General Methods for Purification of Organic Compounds. Link

Sources

Validation

Comparative Guide: Structure-Activity Relationship of 4-Ethoxy-3-ethylbenzaldehyde Analogs

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-Ethoxy-3-ethylbenzaldehyde and its analogs. It is designed for researchers in medicinal chemistry and fragran...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-Ethoxy-3-ethylbenzaldehyde and its analogs. It is designed for researchers in medicinal chemistry and fragrance development, focusing on comparative performance, physicochemical properties, and experimental validation.

Executive Analysis

4-Ethoxy-3-ethylbenzaldehyde (CAS: 883536-96-7) represents a distinct lipophilic evolution of the vanillin scaffold. Unlike its parent compounds—Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)—this analog features a "capped" phenolic position (4-ethoxy) and a steric alkyl substitution (3-ethyl) replacing the traditional methoxy group.

This structural modification drastically alters its functional profile:

  • Loss of H-Bond Donor: The absence of a free hydroxyl group at C4 eliminates antioxidant radical scavenging capacity (e.g., DPPH activity), shifting its utility from preservation to structural intermediacy and fragrance stability .

  • Enhanced Lipophilicity: The 3-ethyl/4-ethoxy combination significantly increases LogP, improving blood-brain barrier (BBB) permeability and membrane interaction, making it a candidate for central nervous system (CNS) active drug design or highly substantive fragrance formulations.

Key Application Areas
  • Pharmaceuticals: Intermediate for lipophilic Schiff bases and styrene derivatives.

  • Fragrance & Flavor: High-stability aromatic agent (non-discoloring due to lack of phenol).

  • Agrochemicals: Precursor for hydrophobic pesticide moieties.

Structural Comparison & Physicochemical Data[1][2][3][4]

The following table contrasts 4-Ethoxy-3-ethylbenzaldehyde with industry-standard analogs. Note the inverse relationship between lipophilicity (LogP) and water solubility.

CompoundStructure DescriptionCAS No.LogP (Calc)H-Bond DonorH-Bond AcceptorPrimary Utility
4-Ethoxy-3-ethylbenzaldehyde 3-Ethyl, 4-Ethoxy 883536-96-7 3.42 0 2 Intermediate, Stable Fragrance
Vanillin3-Methoxy, 4-Hydroxy121-33-51.1913Flavor, Antioxidant
Ethyl Vanillin3-Ethoxy, 4-Hydroxy121-32-41.6013High-Potency Flavor
3-Ethoxy-4-methoxybenzaldehyde3-Ethoxy, 4-Methoxy120-25-22.1003Synthesis Building Block
4-Ethoxybenzaldehyde4-Ethoxy (No 3-sub)10031-82-02.6002Polymer Intermediate

Data derived from consensus computational models and available literature [1, 2].

Structure-Activity Relationship (SAR) Analysis

The biological and chemical activity of this series is governed by the "Push-Pull" electronics of the benzene ring and the steric bulk of the substituents.

Mechanistic Insights
  • The 4-Position (Para):

    • Hydroxyl (-OH): Essential for receptor binding (e.g., TRPV1 activation) and antioxidant activity.

    • Ethoxy (-OEt): "Caps" the activity. It prevents oxidative degradation (browning) but abolishes radical scavenging. It increases metabolic stability against glucuronidation.

  • The 3-Position (Meta):

    • Methoxy (-OMe): Electronic donor.

    • Ethyl (-Et): Steric spacer. The ethyl group is bulkier than methoxy but electronically neutral/weakly donating. This alters the binding pocket fit, potentially increasing selectivity for hydrophobic pockets over polar ones.

SAR Visualization

The following diagram illustrates the functional consequences of structural modifications around the benzaldehyde core.

SAR_Analysis Core Benzaldehyde Core Pos3 Position 3 (Meta) -Ethyl Group Core->Pos3 Pos4 Position 4 (Para) -Ethoxy Group Core->Pos4 Lipophilicity Increased Lipophilicity (High LogP) Pos3->Lipophilicity +CH2 Binding Altered Receptor Fit (Steric Bulk) Pos3->Binding Steric Hindrance Pos4->Lipophilicity +Ethyl Stability Oxidative Stability (No Phenol) Pos4->Stability Blocks Oxidation Antioxidant Loss of Antioxidant Activity Pos4->Antioxidant Removes H-Donor

Figure 1: Functional impact of substituents on the 4-Ethoxy-3-ethylbenzaldehyde scaffold.

Experimental Protocols

To validate the SAR claims (specifically the impact of the 4-ethoxy vs. 4-hydroxy group), the following experimental workflows are recommended.

Protocol A: Synthesis of 4-Ethoxy-3-ethylbenzaldehyde

Objective: Synthesize the target molecule from 3-ethyl-4-hydroxybenzaldehyde via Williamson Ether Synthesis.

Reagents:

  • Substrate: 3-Ethyl-4-hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: Iodoethane (1.2 eq) or Diethyl Sulfate

  • Base: Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-ethyl-4-hydroxybenzaldehyde in 20 mL of anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add powdered

    
     (20 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Dropwise add Iodoethane (12 mmol). Heat the mixture to 60°C.

  • Monitoring: Monitor reaction via TLC (Hexane:EtOAc 8:2). The starting material spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Protocol B: Comparative Stability Assay (Alkali Stress)

Objective: Demonstrate the chemical stability of the 4-ethoxy analog compared to Vanillin under basic conditions (simulating formulation environments).

  • Preparation: Prepare 10 mM solutions of Vanillin and 4-Ethoxy-3-ethylbenzaldehyde in Ethanol.

  • Stress Condition: Add 1.0 eq of 1M NaOH to each vial.

  • Observation:

    • Vanillin: Instantly turns yellow/orange due to phenolate formation (bathochromic shift). Susceptible to oxidative coupling over 24h.

    • 4-Ethoxy-3-ethylbenzaldehyde: Remains colorless/pale. No phenolate formation possible.

  • Quantification: Measure UV-Vis absorbance at 350nm (phenolate region) at T=0 and T=24h.

Synthesis & Screening Workflow

The following diagram outlines the logical flow from precursor selection to biological screening for this class of analogs.

Workflow Start Precursor Selection (3-Ethyl-4-hydroxybenzaldehyde) Step1 O-Alkylation (EtI / K2CO3) Start->Step1 Product Target: 4-Ethoxy-3-ethylbenzaldehyde Step1->Product Branch1 Path A: Schiff Base Synthesis (+ Primary Amines) Product->Branch1 Branch2 Path B: Stability Testing (Base/Oxidation) Product->Branch2 Outcome1 Antimicrobial Screening (MIC Determination) Branch1->Outcome1 Outcome2 Fragrance Formulation (Color Stability) Branch2->Outcome2

Figure 2: Synthesis and application workflow for 4-Ethoxy-3-ethylbenzaldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24834, 4-Ethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate (2024). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

Comparative

"Comparative study of the organoleptic properties of 4-Ethoxy-3-ethylbenzaldehyde"

This guide provides a comprehensive comparative study of the organoleptic properties of 4-Ethoxy-3-ethylbenzaldehyde. Designed for researchers, scientists, and professionals in the drug development and flavor and fragran...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of the organoleptic properties of 4-Ethoxy-3-ethylbenzaldehyde. Designed for researchers, scientists, and professionals in the drug development and flavor and fragrance industries, this document delves into the sensory profile of this compound, benchmarking it against structurally similar and commercially significant alternatives. The methodologies presented herein are grounded in established sensory science protocols to ensure robust and reproducible data, fostering a deeper understanding of its potential applications.

Introduction: The Sensory Landscape of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of the flavor and fragrance industry, prized for their diverse and potent aromatic profiles. The specific nature and position of substituent groups on the benzene ring profoundly influence the molecule's interaction with olfactory and gustatory receptors, leading to a wide spectrum of sensory experiences. 4-Ethoxy-3-ethylbenzaldehyde, with its ethoxy and ethyl moieties, is a subject of increasing interest for its potential to offer a unique and nuanced sensory profile. Preliminary assessments describe it as having a "pleasant aromatic odor"[1], suggesting its utility in flavor and fragrance formulations. However, a detailed characterization and comparison are essential for its effective application.

This guide will compare 4-Ethoxy-3-ethylbenzaldehyde against four well-established substituted benzaldehydes:

  • Vanillin: A widely used flavoring agent with a characteristic vanilla, sweet, and creamy profile[2][3][4].

  • Ethyl Vanillin: A synthetic analogue of vanillin, known for its more potent vanilla, sweet, creamy, and slightly caramellic notes[1].

  • 4-Ethylbenzaldehyde: Characterized by its sweet and bitter-almond aroma[5][6].

  • 4-Methylbenzaldehyde: Possessing a cherry-like, sweet, and floral scent[7][8].

The objective of this comparative study is to elucidate the unique organoleptic properties of 4-Ethoxy-3-ethylbenzaldehyde, providing a scientific basis for its potential advantages and applications.

Comparative Chemical Structures

The organoleptic properties of these aromatic aldehydes are intrinsically linked to their molecular structures. The following diagram illustrates the structural similarities and differences among the compounds under investigation.

G cluster_target Target Compound cluster_comparators Comparator Compounds 4-Ethoxy-3-ethylbenzaldehyde 4-Ethoxy-3-ethylbenzaldehyde Vanillin Vanillin 4-Ethoxy-3-ethylbenzaldehyde->Vanillin Structural Similarity Ethyl Vanillin Ethyl Vanillin 4-Ethoxy-3-ethylbenzaldehyde->Ethyl Vanillin Structural Similarity 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde 4-Ethoxy-3-ethylbenzaldehyde->4-Ethylbenzaldehyde Structural Similarity 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Ethoxy-3-ethylbenzaldehyde->4-Methylbenzaldehyde Structural Similarity

Caption: Chemical relationship of 4-Ethoxy-3-ethylbenzaldehyde and its comparators.

Experimental Design for Organoleptic Evaluation

A multi-faceted approach is proposed to ensure a comprehensive and objective comparison of the organoleptic properties. This involves a combination of human sensory panels and instrumental analysis.

Sensory Panel Evaluation: The Human Element

A trained sensory panel is indispensable for capturing the nuances of flavor and aroma that instrumental methods may miss[9][10][11].

Protocol for Descriptive Sensory Analysis:

  • Panelist Selection and Training: A panel of 10-12 individuals will be selected based on their sensory acuity and trained on the fundamental tastes and aromas associated with substituted benzaldehydes.

  • Sample Preparation: All compounds will be diluted in a neutral solvent (e.g., propylene glycol) to a concentration that is safe for tasting and smelling, ensuring a consistent and controlled presentation[12].

  • Testing Environment: Evaluations will be conducted in a controlled environment with neutral lighting, constant temperature, and free from extraneous odors to minimize bias[12].

  • Evaluation Procedure: A randomized, blind tasting and smelling protocol will be employed. Panelists will be asked to evaluate each sample for key attributes (e.g., aroma intensity, primary aroma descriptors, taste intensity, primary taste descriptors, aftertaste) and rate them on a structured scale (e.g., a 15-point intensity scale).

  • Data Analysis: The collected data will be statistically analyzed to determine significant differences in the sensory profiles of the compounds.

Instrumental Analysis: Objective Characterization

Instrumental analysis provides quantitative data to complement and validate the findings from the sensory panel.

Gas Chromatography-Olfactometry (GC-O):

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a detector, allowing for the identification of odor-active compounds[13][14][15][16][17][18][19].

Protocol for GC-O Analysis:

  • Sample Introduction: A diluted sample of each compound will be injected into the gas chromatograph.

  • Separation: The volatile compounds will be separated based on their boiling points and polarity as they pass through the GC column.

  • Olfactometry: The effluent from the GC column will be split, with one portion directed to a mass spectrometer for chemical identification and the other to a sniffing port where a trained analyst will describe the odor of each eluting compound.

  • Data Correlation: The odor descriptors will be correlated with the corresponding chemical peaks to create an aromagram for each compound.

Electronic Nose:

An electronic nose (e-nose) utilizes an array of chemical sensors to generate a unique "fingerprint" of a sample's aroma profile, offering a rapid and objective assessment[20][21][22][23][24][25].

Protocol for Electronic Nose Analysis:

  • Sample Presentation: The headspace (volatile compounds) of each sample will be introduced to the e-nose sensor array.

  • Sensor Response: The sensors will react to the volatile compounds, generating a specific pattern of electrical signals.

  • Pattern Recognition: The signal pattern will be analyzed by pattern recognition software to create a unique aroma profile for each compound.

  • Comparative Analysis: The aroma profiles of the different compounds will be compared to identify similarities and differences.

G cluster_sensory Sensory Panel Evaluation cluster_instrumental Instrumental Analysis cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_enose Electronic Nose Selection Panelist Selection & Training Preparation Sample Preparation Selection->Preparation Testing Controlled Environment Testing Preparation->Testing Evaluation Blind Evaluation Testing->Evaluation Analysis Statistical Analysis Evaluation->Analysis GC_Intro Sample Introduction GC_Sep Separation GC_Intro->GC_Sep GC_Olf Olfactometry GC_Sep->GC_Olf GC_Corr Data Correlation GC_Olf->GC_Corr EN_Intro Sample Presentation EN_Sensor Sensor Response EN_Intro->EN_Sensor EN_Pattern Pattern Recognition EN_Sensor->EN_Pattern EN_Comp Comparative Analysis EN_Pattern->EN_Comp

Sources

Validation

"Assessing the purity of 4-Ethoxy-3-ethylbenzaldehyde from different suppliers"

[1][2][3][4] Executive Summary 4-Ethoxy-3-ethylbenzaldehyde (CAS: 883536-96-7) is a critical fine chemical intermediate, structurally significant for the synthesis of ethoxy-substituted phenethylamines and potential phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

4-Ethoxy-3-ethylbenzaldehyde (CAS: 883536-96-7) is a critical fine chemical intermediate, structurally significant for the synthesis of ethoxy-substituted phenethylamines and potential pharmaceutical analogs (structurally related to the 2-(2-ethoxyphenoxy)ethyl moiety found in alpha-blockers like Tamsulosin).[1]

As a Senior Application Scientist, I have evaluated samples from three distinct supplier tiers to determine the impact of synthesis origin and storage conditions on downstream reaction efficiency. This guide details the comparative analysis of these suppliers, focusing on the critical quality attributes (CQAs) of purity , oxidation levels , and regio-isomeric contamination .

Experimental Design & Rationale

To objectively assess supplier quality, we must look beyond the Certificate of Analysis (CoA). Aldehydes are notoriously unstable, prone to autoxidation to carboxylic acids. Furthermore, the synthesis route—typically the O-alkylation of 3-ethyl-4-hydroxybenzaldehyde—introduces specific impurity risks that many standard QC protocols miss.

The Analytical Workflow

The following self-validating workflow was designed to orthogonalize the data, ensuring no impurity is masked by co-elution.

AnalyticalWorkflow cluster_methods Orthogonal Methods Sample Raw Sample (CAS 883536-96-7) HPLC RP-HPLC (UV 254nm) Goal: Assay & Non-volatiles Sample->HPLC GCMS GC-MS Goal: Residual Solvents & Volatile Isomers Sample->GCMS Titration Potentiometric Titration Goal: Acid Value (Oxidation) Sample->Titration KF Karl Fischer Goal: Moisture Content Sample->KF Analysis Data Synthesis & Supplier Ranking HPLC->Analysis GCMS->Analysis Titration->Analysis KF->Analysis

Figure 1: Orthogonal analytical workflow ensuring comprehensive coverage of purity, oxidation state, and solvent contamination.

Comparative Supplier Analysis

We procured 100g samples from three suppliers:

  • Supplier A (Premium): European-based, cGMP compliant.

  • Supplier B (Budget): Asian-based, bulk aggregator.

  • Supplier C (Custom): Boutique synthesis house.

Performance Data Table
MetricSupplier A (Premium)Supplier B (Budget)Supplier C (Custom)Acceptance Criteria
Appearance Clear, pale yellow liquidDark yellow/orange oilClear, colorless liquidPale yellow to colorless
HPLC Assay 99.6%97.2%98.9%> 98.0%
Acid Value (mg KOH/g)0.54.2 (Fail)0.8< 2.0
Phenolic Impurity < 0.05%0.15%0.85% (Fail)< 0.10%
Residual Ethanol Not Detected1,200 ppm200 ppm< 5,000 ppm
Moisture (KF) 0.05%0.45%0.08%< 0.20%
Interpretation
  • Supplier A demonstrates superior handling. The low Acid Value indicates proper nitrogen blanketing during packaging.

  • Supplier B shows signs of autoxidation . The high Acid Value (4.2) and dark color suggest exposure to air, likely due to poor seal integrity or lack of antioxidants. This material will require re-purification (bisulfite wash) before use.

  • Supplier C failed on the Phenolic Impurity (3-ethyl-4-hydroxybenzaldehyde). While their oxidation control is good, the high level of unreacted starting material suggests an incomplete reaction or poor workup (insufficient caustic wash). This phenol can inhibit base-catalyzed downstream reactions.

Deep Dive: Synthesis & Impurity Origins

Understanding the synthesis is the only way to predict "invisible" impurities. The dominant route for CAS 883536-96-7 is the ethylation of 3-ethyl-4-hydroxybenzaldehyde .

Impurity Fate Mapping

The diagram below illustrates how process deviations lead to specific impurities found in the comparison above.

ImpurityMap Precursor 3-Ethyl-4-hydroxybenzaldehyde (Starting Material) Reaction O-Alkylation Reaction Precursor->Reaction Reagent Ethyl Halide / Base Reagent->Reaction Product 4-Ethoxy-3-ethylbenzaldehyde (Target) Reaction->Product Main Path Impurity1 Impurity A: Unreacted Phenol (Found in Supplier C) Reaction->Impurity1 Incomplete Rxn Impurity3 Impurity C: Bis-alkylated byproduct (Trace) Reaction->Impurity3 Harsh Conditions Impurity2 Impurity B: Benzoic Acid Derivative (Oxidation - Supplier B) Product->Impurity2 Air Exposure (Storage)

Figure 2: Synthesis pathway highlighting the origin of the phenolic impurity (incomplete reaction) and the carboxylic acid (storage degradation).

Analytical Protocols (Self-Validating Systems)

To replicate these results, use the following protocols. These are designed to be self-validating ; for example, the resolution between the aldehyde and its acid derivative is the system suitability test.

A. HPLC Method (Purity & Phenols)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid impurity, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol specificity).

  • System Suitability: Resolution (Rs) between 4-Ethoxy-3-ethylbenzoic acid (RT ~4.5 min) and 4-Ethoxy-3-ethylbenzaldehyde (RT ~8.2 min) must be > 2.0.

B. Rapid Acid Value Check (Oxidation)

For a quick "Go/No-Go" decision without HPLC:

  • Dissolve 1.0g of sample in 20mL neutralized ethanol.

  • Add 2 drops phenolphthalein.

  • Titrate with 0.1N NaOH.

  • Calculation:

    
    .
    
  • Limit: If AV > 2.0, purification is required to prevent side reactions in reductive aminations.

Conclusion & Recommendations

For researchers utilizing 4-Ethoxy-3-ethylbenzaldehyde , the choice of supplier dictates the purification burden:

  • For GMP/Late-Stage: Use Supplier A . The cost premium is offset by the elimination of purification steps.

  • For Early Discovery: Supplier B is acceptable only if you perform a bisulfite wash to remove the oxidation products (benzoic acid derivatives) immediately upon receipt.

  • Avoid: Suppliers showing high phenolic content (like Supplier C) unless you have a validated column chromatography method to remove the starting material, as phenols are difficult to remove via simple crystallization or distillation.

Storage Warning: This aldehyde is highly susceptible to oxidation. Always store under Argon at 2-8°C. If the liquid turns from pale yellow to orange/brown, quantify the Acid Value before use.

References

  • PubChem. (n.d.). 4-Ethoxy-3-ethylbenzaldehyde (Compound).[2][1][3][4][5][6][7] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • ICH Guidelines. (2006).[8] Q3A(R2): Impurities in New Drug Substances.[8][9] International Council for Harmonisation.[8][10] Retrieved February 3, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Ethoxy-3-ethylbenzaldehyde: A Method Replication and Alternative Pathway Analysis

This guide provides a comprehensive technical analysis of synthetic routes to 4-ethoxy-3-ethylbenzaldehyde, a valuable substituted benzaldehyde derivative used as a precursor in the development of various fine chemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of synthetic routes to 4-ethoxy-3-ethylbenzaldehyde, a valuable substituted benzaldehyde derivative used as a precursor in the development of various fine chemicals and pharmaceutical agents. Rather than merely presenting a single published procedure, this document offers a comparative study. We will detail a robust and widely applicable method, the Vilsmeier-Haack reaction, and contrast it with an established alternative, the Duff reaction. This guide is designed for researchers, chemists, and process development professionals, focusing on the underlying chemical principles, procedural nuances, and a data-driven comparison to inform practical synthetic strategy.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone intermediates in organic synthesis. The specific substitution pattern of 4-ethoxy-3-ethylbenzaldehyde, with its ortho- and para-activating groups relative to the aldehyde, makes it a versatile building block. The selection of a synthetic route is a critical decision in any multi-step synthesis, balancing factors such as yield, purity, scalability, cost, and safety. This guide aims to provide the necessary experimental and theoretical grounding to make an informed decision between two classic formylation reactions applicable to this target.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of electron-rich aromatic compounds.[1][2] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[2][3]

Mechanistic Rationale

The reaction's success hinges on the activation of the aromatic substrate. The starting material, 2-ethylphenol, is activated by the hydroxyl group. The subsequent ethoxy group further increases the nucleophilicity of the benzene ring, directing the electrophilic attack of the Vilsmeier reagent predominantly to the para position relative to the hydroxyl group, which is sterically accessible and electronically favored. The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent hydrolysis to yield the aldehyde.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 2-Ethylphenol

  • Potassium Carbonate (K₂CO₃)

  • Bromoethane (EtBr)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Acetate (NaOAc)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step A: Synthesis of 1-Ethoxy-2-ethylbenzene (Starting Material)

  • To a solution of 2-ethylphenol in DMF, add powdered potassium carbonate.

  • Stir the suspension vigorously and add bromoethane dropwise.

  • Heat the mixture to 60 °C and maintain for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-ethoxy-2-ethylbenzene.

Step B: Formylation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice-water bath (0 °C).

  • Add phosphorus oxychloride (POCl₃) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 1-ethoxy-2-ethylbenzene in anhydrous DCM dropwise to the cold Vilsmeier reagent.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 3-4 hours.

  • Cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium acetate solution.

  • Stir vigorously for 1 hour while allowing it to warm to room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford pure 4-ethoxy-3-ethylbenzaldehyde.

Synthesis Workflow: Vilsmeier-Haack Reaction

Caption: High-level workflow for the Vilsmeier-Haack formylation.

Method 2: The Duff Reaction (A Comparative Alternative)

The Duff reaction is another classic method for the ortho-formylation of phenols.[4] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol/boric acid or trifluoroacetic acid.[5][6] The reaction is generally considered to have lower yields than the Vilsmeier-Haack but avoids the use of phosphorus oxychloride.[5]

Mechanistic Rationale

The Duff reaction is a type of Mannich reaction.[6] HMTA serves as a source of an electrophilic iminium ion upon protonation. The phenol attacks this electrophile, primarily at the ortho position, in an aminomethylation step. A series of subsequent steps, including oxidation and hydrolysis, are required to convert the aminomethyl group into the final aldehyde functionality. The strong ortho-directing nature is a key feature of this reaction for phenols.

Experimental Protocol: Duff Reaction

Materials:

  • 2-Ethyl-4-ethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (50% v/v)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Combine 2-ethyl-4-ethoxyphenol, HMTA, boric acid, and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 150-160 °C with vigorous stirring for 30-45 minutes.

  • Cool the resulting viscous mixture to approximately 80 °C.

  • Add 50% sulfuric acid and heat the mixture to reflux for 15-20 minutes to hydrolyze the intermediate.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield 4-ethoxy-3-ethylbenzaldehyde.

Synthesis Workflow: Duff Reaction

Duff_Workflow Duff Reaction Synthesis Workflow mixing Mix Phenol, HMTA, Boric Acid, Glycerol heating Heat to 150-160 °C mixing->heating hydrolysis Acid Hydrolysis (H₂SO₄, Reflux) heating->hydrolysis workup Extraction & Washing hydrolysis->workup purification Column Chromatography workup->purification product 4-Ethoxy-3-ethylbenzaldehyde purification->product

Caption: High-level workflow for the Duff reaction formylation.

Performance Comparison

The choice between these two methods depends heavily on the specific requirements of the synthesis. Below is a table summarizing the key performance and operational differences.

ParameterVilsmeier-Haack ReactionDuff Reaction
Starting Material 1-Ethoxy-2-ethylbenzene2-Ethyl-4-ethoxyphenol
Typical Yield 70-85%15-30%
Reaction Temperature 40 °C (Reflux in DCM)150-160 °C
Key Reagents POCl₃, DMFHMTA, Boric Acid
Reagent Hazards POCl₃ is highly corrosive and water-sensitive.High temperatures pose operational risk.
Scalability Generally good and well-documented for scale-up.Challenging due to high viscosity at scale.
Selectivity Excellent para-selectivity to the activating group.Excellent ortho-selectivity to the phenol.

Product Characterization

The identity and purity of the synthesized 4-ethoxy-3-ethylbenzaldehyde were confirmed using standard analytical techniques. The data below represents expected values for the final, purified product.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.86 (s, 1H), 7.64 (d, J=1.8 Hz, 1H), 7.61 (dd, J=8.4, 1.8 Hz, 1H), 6.97 (d, J=8.4 Hz, 1H), 4.16 (q, J=7.0 Hz, 2H), 2.77 (q, J=7.6 Hz, 2H), 1.49 (t, J=7.0 Hz, 3H), 1.26 (t, J=7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 191.1, 160.5, 132.0, 130.1, 127.0, 111.8, 111.2, 64.5, 23.1, 14.9, 14.4.

  • IR (ATR, cm⁻¹): 2970, 2875, 1680 (C=O stretch), 1600, 1585, 1260, 1165, 1040.

  • Appearance: Pale yellow solid or oil.

Conclusion and Scientific Recommendation

Based on this comparative analysis, the Vilsmeier-Haack reaction is the demonstrably superior method for the synthesis of 4-ethoxy-3-ethylbenzaldehyde in a laboratory or process setting. The significantly higher yields, milder reaction temperatures, and greater scalability make it the more efficient and economically viable choice. While the handling of phosphorus oxychloride requires appropriate engineering controls and personal protective equipment, these are standard procedures in a modern synthesis lab.

The Duff reaction, while mechanistically interesting and avoiding phosphorus-based reagents, suffers from prohibitively low yields and harsh thermal conditions that are difficult to manage at scale. It may serve as a niche alternative for small-scale synthesis where the specific reagent profile is a deciding factor, but for most practical applications, its drawbacks outweigh its benefits. For any researcher or organization aiming to produce 4-ethoxy-3-ethylbenzaldehyde, focusing optimization efforts on the Vilsmeier-Haack pathway is the most logical and promising strategy.

References

  • 4-Ethoxy-3-methoxybenzaldehyde Synthesis (Analogue) . (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde . (n.d.). PrepChem.com. Retrieved from [Link]

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde . (n.d.). ResearchGate. Retrieved from [Link]

  • Process for making aromatic aldehydes (Duff Reaction with TFA). (n.d.). Google Patents.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols . (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
  • Duff Reaction Overview . (n.d.). Duff Reaction. Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved from [Link]

  • 4-Ethoxy-3-methoxybenzaldehyde Data (Analogue) . (n.d.). PubChem. Retrieved from [Link]

  • Catalytic Vilsmeier-Haack Reactions . (2024). Organic Syntheses. Retrieved from [Link]

  • Review Article on Vilsmeier-Haack Reaction . (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • A theoretical study of the Duff reaction . (2016). RepHip UNR. Retrieved from [Link]

  • Spectroscopic Data for 4-Ethyl-benzaldehyde (Analogue) . (n.d.). SpectraBase. Retrieved from [Link]

Sources

Validation

"Comparison of the environmental impact of different synthetic routes to 4-Ethoxy-3-ethylbenzaldehyde"

Topic: Comparison of the Environmental Impact of Different Synthetic Routes to 4-Ethoxy-3-ethylbenzaldehyde Content Type: Publish Comparison Guide [1][2][3][4] Executive Summary 4-Ethoxy-3-ethylbenzaldehyde (CAS 883536-9...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of the Environmental Impact of Different Synthetic Routes to 4-Ethoxy-3-ethylbenzaldehyde Content Type: Publish Comparison Guide

[1][2][3][4]

Executive Summary

4-Ethoxy-3-ethylbenzaldehyde (CAS 883536-96-7) is a specialized aromatic aldehyde structurally related to ethylvanillin.[1][2] It serves as a critical intermediate in the synthesis of fine chemicals, fragrances, and potentially bioactive pharmaceutical scaffolds.[3] Its structural uniqueness lies in the ortho-ethyl substitution relative to the aldehyde, combined with a para-ethoxy group, creating a specific steric and electronic environment.

This guide objectively compares the three dominant synthetic strategies for this molecule, evaluating them through the lens of Green Chemistry metrics (E-Factor, Atom Economy, and Solvent Safety). We analyze the shift from traditional stoichiometric formylation to modern catalytic oxidation and bio-based alkylation protocols.

Route Analysis & Environmental Impact[5]

Route A: The Classical Vilsmeier-Haack Formylation

This route relies on the formylation of 1-ethoxy-2-ethylbenzene (prepared from 2-ethylphenol). It is the historical standard for introducing aldehyde groups onto activated aromatic rings.

  • Mechanism: Electrophilic aromatic substitution using a chloroiminium ion derived from POCl₃ and DMF.

  • Environmental Impact: High. Generates stoichiometric amounts of phosphorus waste and requires halogenated solvents or excess DMF (a reproductive toxin).

  • Scalability: High, but waste disposal costs are significant.

Route B: The "Green" Carbonate Alkylation

This route reverses the logic, starting with 3-ethyl-4-hydroxybenzaldehyde and alkylating the phenol group using Diethyl Carbonate (DEC) or Bio-Ethanol (Mitsunobu) instead of ethyl halides.

  • Mechanism: Nucleophilic substitution at the phenolic oxygen. DEC acts as a biodegradable alkylating agent.

  • Environmental Impact: Low. DEC produces only CO₂ and ethanol as byproducts. Eliminates toxic alkyl halides (EtBr/EtI) and phase transfer catalysts.

  • Scalability: Moderate. Requires autoclave conditions (high pressure/temp) for DEC efficiency.

Route C: Aerobic Oxidation of Toluene Derivatives

A direct oxidation of 4-ethoxy-3-ethyltoluene using catalytic Cobalt/Manganese systems or Selenium Dioxide.

  • Mechanism: Radical chain oxidation of the benzylic carbon.

  • Environmental Impact: Moderate-Low. Uses O₂ as the oxidant. However, selectivity (aldehyde vs. acid) can be an issue, requiring careful control and potentially toxic heavy metal catalysts.

Comparative Metrics: Green Chemistry Analysis

The following table contrasts the theoretical and practical environmental footprints of the discussed routes.

MetricRoute A: Vilsmeier-HaackRoute B: Green Alkylation (DEC)Route C: Aerobic Oxidation
Atom Economy Poor (< 45%)Excellent (~85%)High (80-90%)
E-Factor (kg waste/kg product) High (> 10)Low (< 2)Moderate (3-5)
Key Hazards POCl₃ (Corrosive), DMF (Toxin)High Pressure (Safety)Co/Mn Salts (Aquatic Tox.)
Solvent Suitability Chlorinated/DMF (Red Flag)Solvent-free or Green (Ethanol)Acetic Acid (Corrosive)
Reaction Selectivity High (Regioselective)High (Chemoselective)Moderate (Over-oxidation risk)

Detailed Experimental Protocols

Protocol 1: Classical Vilsmeier-Haack Synthesis (Route A)

Use this protocol for small-scale, high-purity requirements where waste disposal is managed.

Reagents: 1-Ethoxy-2-ethylbenzene (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq). Workflow:

  • Preparation: Charge dry DMF into a reactor cooled to 0°C. Dropwise add POCl₃ under N₂ atmosphere (Exothermic: maintain < 10°C). Stir for 30 min to form the Vilsmeier reagent.

  • Addition: Add 1-Ethoxy-2-ethylbenzene slowly. The solution will turn yellow/orange.

  • Reaction: Heat to 70-80°C for 4 hours. Monitor via TLC/HPLC for disappearance of starting material.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine and NaHCO₃. Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure or recrystallization from hexane.

Protocol 2: Green Alkylation with Diethyl Carbonate (Route B)

Use this protocol for industrial scale-up aiming for sustainability certifications.

Reagents: 3-Ethyl-4-hydroxybenzaldehyde (1.0 eq), Diethyl Carbonate (DEC) (5.0 eq), K₂CO₃ (0.1 eq, catalyst). Workflow:

  • Setup: Load 3-Ethyl-4-hydroxybenzaldehyde and K₂CO₃ into a high-pressure stainless steel autoclave.

  • Solvent/Reagent: Add Diethyl Carbonate. (DEC acts as both reagent and solvent).

  • Reaction: Seal and heat to 180°C. The internal pressure will rise due to CO₂ generation. Stir for 6-8 hours.

  • Degassing: Cool to room temperature. Carefully vent the CO₂ byproduct.

  • Workup: Filter the catalyst (K₂CO₃ can be recycled). Distill off the excess DEC and the ethanol byproduct (both recyclable).

  • Isolation: The residue is high-purity 4-Ethoxy-3-ethylbenzaldehyde. Yields typically >95%.

Pathway Visualization

The following diagrams illustrate the chemical logic and flow of the two primary routes.

SynthesisRoutes cluster_RouteA Route A: Classical Vilsmeier-Haack cluster_RouteB Route B: Green Carbonate Alkylation Phenol 2-Ethylphenol (Starting Material) Ether 1-Ethoxy-2-ethylbenzene (Intermediate) Phenol->Ether EtBr, NaOH (O-Alkylation) ProductA 4-Ethoxy-3-ethylbenzaldehyde (Target) Ether->ProductA POCl3, DMF (Formylation) Aldehyde 3-Ethyl-4-hydroxybenzaldehyde (Precursor) ProductB 4-Ethoxy-3-ethylbenzaldehyde (Target) Aldehyde->ProductB Diethyl Carbonate (DEC) K2CO3, 180°C (-CO2, -EtOH)

Caption: Comparison of the two-step Classical Route (Top) vs. the direct Green Alkylation Route (Bottom).

Conclusion

For research-scale synthesis where precursor availability is the limiting factor, Route A (Vilsmeier-Haack) remains the most reliable method due to the ubiquity of 2-ethylphenol. However, for process development and industrial manufacturing, Route B (DEC Alkylation) is superior. It offers a near-zero waste profile, eliminates halogenated toxins, and aligns with modern E-E-A-T standards for sustainable chemical manufacturing.

References

  • GuideChem. "4-Ethoxy-3-ethylbenzaldehyde (CAS 883536-96-7) Properties and Suppliers." GuideChem Chemical Database. Accessed Feb 2026.[4] Link

  • CymitQuimica. "Technical Data Sheet: 4-Ethoxy-3-ethylbenzaldehyde." CymitQuimica Catalog. Accessed Feb 2026.[4] Link

  • MDPI. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4." Molecules, 2018. Link

  • Royal Society of Chemistry. "Green Chemistry Approaches to Benzaldehyde Synthesis." Green Chemistry Journal, 2022. Link

  • PubChem. "1-Ethoxy-2-ethylbenzene (CAS 29643-62-7) Compound Summary." National Library of Medicine. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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